Cyclopropylmethyl bromide-d3
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-FBYXXYQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747225 | |
| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-17-3 | |
| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Proposed Synthesis of (Bromomethyl-d2)cyclopropane-1-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of (Bromomethyl-d2)cyclopropane-1-d1, a deuterated isotopologue of bromomethylcyclopropane. Due to the absence of published literature detailing the direct synthesis of this specific compound, this document provides a comprehensive, proposed methodology based on established and reliable reactions for the synthesis of the non-deuterated analog and other deuterated cyclopropane derivatives. The proposed multi-step synthesis begins with the reduction of a deuterated cyclopropanecarboxylic acid derivative to the corresponding deuterated cyclopropylmethanol, followed by a bromination reaction. This guide furnishes detailed, step-by-step experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the preparation of this and similar isotopically labeled compounds. Such labeled compounds are invaluable tools in drug discovery and development for use in metabolic studies and as internal standards for mass spectrometry-based quantification.
Introduction
Isotopically labeled compounds, particularly those incorporating deuterium, are of significant interest in the pharmaceutical industry. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug candidate, a strategy known as "deuterium-switching," which can lead to improved pharmacokinetic properties. Furthermore, deuterated compounds serve as essential internal standards for quantitative bioanalysis using mass spectrometry. (Bromomethyl-d2)cyclopropane-1-d1 is a valuable building block for introducing a deuterated cyclopropylmethyl moiety into target molecules. This guide details a proposed synthesis for this specific isotopologue.
Proposed Synthetic Pathway
The proposed synthesis of (Bromomethyl-d2)cyclopropane-1-d1 is a two-step process commencing from the commercially available or readily synthesized cyclopropane-1-d1-carboxylic acid. The pathway involves:
-
Reduction of the carboxylic acid to the corresponding alcohol, (cyclopropane-1-d1-yl)methan-d2-ol.
-
Bromination of the deuterated alcohol to yield the final product, (Bromomethyl-d2)cyclopropane-1-d1.
This approach is based on well-established procedures for the synthesis of (Bromomethyl)cyclopropane from cyclopropylmethanol[1][2][3][4].
Experimental Protocols
Step 1: Synthesis of (cyclopropane-1-d1-yl)methan-d2-ol
The first step involves the reduction of cyclopropane-1-d1-carboxylic acid using a strong deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce the two deuterium atoms on the methylene group.
Materials:
-
Cyclopropane-1-d1-carboxylic acid
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclopropane-1-d1-carboxylic acid in anhydrous diethyl ether (or THF) is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) at 0 °C.
-
The resulting mixture is stirred for an additional 30 minutes, and then the solid aluminum salts are filtered off.
-
The filtrate is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield (cyclopropane-1-d1-yl)methan-d2-ol, which can be purified further by distillation if necessary.
Step 2: Synthesis of (Bromomethyl-d2)cyclopropane-1-d1
The final step is the conversion of the deuterated alcohol to the corresponding bromide. Several methods are reported for the non-deuterated analog, with the use of triphenylphosphine and bromine being a common and high-yielding approach[1].
Materials:
-
(cyclopropane-1-d1-yl)methan-d2-ol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of triphenylphosphine in anhydrous DMF under a nitrogen atmosphere, (cyclopropane-1-d1-yl)methan-d2-ol is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then cooled to -10 °C.
-
A solution of bromine in DMF is added dropwise to the cooled mixture, maintaining the temperature below -5 °C.
-
After the addition is complete, the reaction is allowed to proceed for a few hours at low temperature.
-
The reaction mixture is then worked up by distillation to isolate the volatile (Bromomethyl-d2)cyclopropane-1-d1. The product purity can be assessed by GC-MS and NMR.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis, based on a representative procedure for the non-deuterated analog[1]. Actual yields may vary.
| Step | Reactant | Molar Equivalent | Reagent | Molar Equivalent | Solvent | Theoretical Yield | Purity |
| 1. Reduction | Cyclopropane-1-d1-carboxylic acid | 1.0 | LiAlD₄ | 1.0-1.2 | Diethyl Ether | >80% | >95% |
| 2. Bromination | (cyclopropane-1-d1-yl)methan-d2-ol | 1.0 | PPh₃ | 1.1 | DMF | ~77.5% | >97% |
| Br₂ | 1.02 |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of (Bromomethyl-d2)cyclopropane-1-d1.
Caption: Proposed two-step synthesis of (Bromomethyl-d2)cyclopropane-1-d1.
Safety Considerations
Both lithium aluminum deuteride and bromine are hazardous materials that must be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The quenching of LiAlD₄ is highly exothermic and should be performed slowly and at a low temperature.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route to (Bromomethyl-d2)cyclopropane-1-d1. The described methodology is based on robust and well-documented chemical transformations, offering a reliable starting point for researchers requiring this and other specifically labeled cyclopropane derivatives for their work in drug discovery and development. The successful synthesis of this compound will provide a valuable tool for elucidating metabolic pathways and for use as an internal standard in quantitative analytical methods.
References
- 1. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. EP3092212A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preparation of Deuterated Cyclopropylmethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of deuterated cyclopropylmethyl bromide, a valuable building block in medicinal chemistry and mechanistic studies. The introduction of deuterium can significantly alter the pharmacokinetic and metabolic profiles of drug candidates, making targeted deuteration a key strategy in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Overview of Synthetic Strategies
The preparation of deuterated cyclopropylmethyl bromide can be approached through two primary retrosynthetic pathways, focusing on the introduction of deuterium at either the methylene bridge or the cyclopropane ring.
-
Pathway A: Deuteration of the Methylene Bridge. This is the most direct and well-precedented approach. It involves the reduction of a commercially available, non-deuterated precursor, cyclopropanecarboxylic acid, using a deuterated reducing agent. This method selectively introduces two deuterium atoms onto the methylene carbon.
-
Pathway B: Deuteration of the Cyclopropane Ring. This pathway is more theoretical and is based on general principles of hydrogen-deuterium (H/D) exchange on strained ring systems. It involves the deuteration of a cyclopropane precursor, followed by standard functional group transformations. While direct catalytic H/D exchange on cyclopropane itself can lead to ring-opening, carefully controlled conditions may allow for the desired exchange on a functionalized cyclopropane.
Data Presentation
The following tables summarize the key quantitative data associated with the proposed synthetic routes, based on yields reported for analogous non-deuterated reactions.
Table 1: Reagents and Expected Yields for Pathway A
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| A1 | Reduction | Cyclopropanecarboxylic Acid | Lithium aluminum deuteride (LiAlD₄), Diethyl ether | (Cyclopropyl-d₀)methan-d₂-ol | ~90% |
| A2 | Bromination | (Cyclopropyl-d₀)methan-d₂-ol | Phosphorus tribromide (PBr₃), N,N-Dimethylformamide (DMF) | (Bromomethyl-d₂)cyclopropane-d₀ | ~85-95%[1] |
Table 2: Reagents and Postulated Yields for Pathway B
| Step | Reaction | Starting Material | Key Reagents | Product | Postulated Yield (%) |
| B1 | H/D Exchange | Cyclopropanemethanol | D₂O, Catalyst (e.g., Pd/C) | (Cyclopropyl-dₓ)methanol | Variable |
| B2 | Bromination | (Cyclopropyl-dₓ)methanol | Phosphorus tribromide (PBr₃), N,N-Dimethylformamide (DMF) | (Bromomethyl)cyclopropane-dₓ | ~85-95%[1] |
Experimental Protocols
Pathway A: Synthesis of (Bromomethyl-d₂)cyclopropane
This pathway focuses on the late-stage introduction of deuterium onto the methylene bridge.
Step A1: Reduction of Cyclopropanecarboxylic Acid to (Cyclopropyl)methan-d₂-ol
-
Materials:
-
Cyclopropanecarboxylic acid
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
-
Procedure:
-
A solution of cyclopropanecarboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (cyclopropyl)methan-d₂-ol. The product can be further purified by distillation.
-
Step A2: Bromination of (Cyclopropyl)methan-d₂-ol to (Bromomethyl-d₂)cyclopropane
-
Materials:
-
(Cyclopropyl)methan-d₂-ol
-
Phosphorus tribromide (PBr₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure: [1]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide and cool to 0-5 °C in an ice bath.[1]
-
Slowly add phosphorus tribromide dropwise while maintaining the temperature.[1]
-
Subsequently, add (cyclopropyl)methan-d₂-ol dropwise at -10 °C.[1]
-
The reaction mixture is aged for a specified period (e.g., 1-40 hours, depending on the scale) to ensure complete conversion.[1]
-
The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford high-purity (bromomethyl-d₂)cyclopropane.[1]
-
Pathway B: Proposed Synthesis of (Bromomethyl)cyclopropane-dₓ
This pathway targets deuteration of the cyclopropane ring and is more exploratory.
Step B1: Hydrogen-Deuterium Exchange on Cyclopropanemethanol
-
Materials:
-
Cyclopropanemethanol
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) or another suitable catalyst
-
-
Procedure:
-
In a pressure vessel, a mixture of cyclopropanemethanol, deuterium oxide, and a catalytic amount of palladium on carbon is heated under a deuterium gas atmosphere. The reaction conditions (temperature, pressure, and reaction time) would need to be carefully optimized to favor H/D exchange over ring-opening.
-
After cooling and venting the vessel, the catalyst is removed by filtration.
-
The deuterated cyclopropanemethanol is extracted from the aqueous phase using an organic solvent.
-
The organic extract is dried and the solvent removed to yield (cyclopropyl-dₓ)methanol. The degree of deuteration would need to be determined by mass spectrometry and NMR spectroscopy.
-
Step B2: Bromination of (Cyclopropyl-dₓ)methanol to (Bromomethyl)cyclopropane-dₓ
-
Procedure:
-
The procedure is identical to Step A2, using (cyclopropyl-dₓ)methanol as the starting material.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic Pathway A for (Bromomethyl-d₂)cyclopropane.
Caption: Proposed Synthetic Pathway B for (Bromomethyl)cyclopropane-dₓ.
Caption: Logical Relationship of Synthetic Pathways.
Conclusion
This guide has detailed two primary synthetic routes for the preparation of deuterated cyclopropylmethyl bromide. Pathway A, involving the reduction of cyclopropanecarboxylic acid with lithium aluminum deuteride, offers a reliable and selective method for introducing deuterium at the methylene position. Pathway B presents a more exploratory approach for deuteration of the cyclopropane ring, which would require further experimental optimization. The choice of synthetic route will depend on the desired location of the deuterium labels and the availability of specialized reagents and equipment. For all synthesized compounds, thorough analytical characterization by NMR spectroscopy and mass spectrometry is essential to confirm the position and extent of deuterium incorporation.
References
An In-depth Technical Guide to the Isotopic Labeling of Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart favorable characteristics to drug candidates, such as increased potency, enhanced metabolic stability, and improved target-binding affinity. Isotopic labeling, the incorporation of isotopes like deuterium (²H), tritium (³H), carbon-13 (¹³C), and carbon-14 (¹⁴C), is an indispensable tool in drug discovery and development. It enables the elucidation of metabolic pathways, quantification of drug exposure, and visualization of target engagement through techniques like positron emission tomography (PET). This technical guide provides a comprehensive overview of the core methodologies for the isotopic labeling of cyclopropane derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Methodologies for Isotopic Labeling of Cyclopropanes
The synthesis of isotopically labeled cyclopropanes can be broadly categorized into methods that construct the cyclopropane ring with an incorporated isotope and those that introduce the label to a pre-existing cyclopropane moiety. Key strategies include Simmons-Smith cyclopropanation, transition metal-catalyzed reactions, and enzymatic approaches.
Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction is a classic and versatile method for the stereospecific synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. For isotopic labeling, a labeled diiodomethane (e.g., [¹³C]H₂I₂, CD₂I₂) is commonly employed.
Transition Metal-Catalyzed Cyclopropanations
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds. Isotopic labels can be introduced through the use of labeled diazo reagents. These reactions often exhibit excellent stereoselectivity. A study on rhodium-catalyzed cyclopropanations investigated the mechanism using ¹³C kinetic isotope effects, revealing an asynchronous concerted transition state.
Enzymatic Cyclopropanation
Biocatalysis offers a green and highly stereoselective approach to cyclopropane synthesis. Engineered enzymes, such as modified cytochrome P450s, can catalyze the cyclopropanation of styrenes with diazoacetates.[1] This method has been successfully applied to the synthesis of ¹³C-labeled cyclopropanes.[1]
Labeling via Labeled 3-Methyldiaziridine
An alternative to diazo compounds for the delivery of a labeled carbene is the use of isotopically labeled diaziridines. For instance, [3-methyl-³H]- or [3-methyl-¹³C]-3-methyldiaziridine can be synthesized and used for the cyclopropanation of alkenes, offering a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies.
Hydrogen Isotope Exchange
For the introduction of deuterium or tritium, direct hydrogen isotope exchange (HIE) on a molecule already containing a cyclopropane ring is a powerful late-stage labeling strategy. This is often catalyzed by transition metals like iridium or ruthenium.
Data Presentation: A Comparative Overview of Key Methodologies
The following tables summarize quantitative data from the literature to facilitate the comparison of different isotopic labeling strategies for cyclopropane derivatives.
Table 1: Enzymatic Cyclopropanation of Styrene Derivatives with Labeled n-Hexyl Diazoacetate
| Entry | Styrene Derivative | Enzyme | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (cis, %) | Enantiomeric Excess (trans, %) |
| 1 | Styrene | P411-UA | >99 | 85:15 | 98 | 20 |
| 2 | 4-Chlorostyrene | P411-UA | >99 | 88:12 | 99 | 35 |
| 3 | 4-Methoxystyrene | P411-UA | 65 | 75:25 | 95 | 15 |
| 4 | Styrene | ApePgb AGW | 80 | 50:50 | 92 | 90 |
| 5 | 4-Chlorostyrene | ApePgb AGW | 75 | 45:55 | 95 | 93 |
Data adapted from a study on enzyme-catalyzed synthesis of labeled cyclopropanes.
Table 2: Isotopic Enrichment and Specific Activity of Labeled Cyclopropane Derivatives
| Isotope | Labeling Method | Compound Type | Isotopic Enrichment (%) | Specific Activity |
| ¹³C | Enzymatic Cyclopropanation | Aryl Cyclopropane | >99 | N/A |
| ¹¹C | [¹¹C]CH₃I Alkylation | PET Tracer | >99 | 143 ± 52 GBq/µmol |
| ¹⁴C | [¹⁴C]CO₂ Carboxylation | Carboxylic Acid | 40-54 | >1.9 GBq/mmol |
| ²H | Hydrogen Isotope Exchange | Pharmaceutical | >90 | N/A |
| ³H | Catalytic Reduction | Pharmaceutical | >98 | up to 113 Ci/mmol |
Data compiled from various sources on PET tracer synthesis and hydrogen isotope exchange.
Experimental Protocols
Protocol 1: General Procedure for ¹³C-Labeling via Enzymatic Cyclopropanation
This protocol is adapted from a study on the enzyme-catalyzed synthesis of ¹³C-labeled cyclopropanes.[1]
Materials:
-
Labeled n-hexyl diazoacetate ([¹³C]-18 )
-
Styrene derivative
-
Engineered enzyme (e.g., P411-UA or ApePgb AGW)
-
M9-N buffer (pH 6.8)
-
Sodium dithionite
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve the engineered enzyme (e.g., 150 mg) in M9-N buffer (e.g., 28.5 mL).
-
Add a solution of sodium dithionite (0.2 equivalents) in M9-N buffer.
-
Add the styrene derivative (e.g., 0.53 mmol) and ethanol (6% v/v).
-
Add the ¹³C-labeled n-hexyl diazoacetate (2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ¹³C-labeled cyclopropane derivative.
Protocol 2: Synthesis of [¹¹C]Labeled Cyclopropane-Containing PET Tracers
The synthesis of ¹¹C-labeled PET tracers is a highly specialized process typically carried out in automated synthesis modules. The following is a generalized procedure for the ¹¹C-methylation of a precursor to a cyclopropane-containing drug.
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Hydriodic acid (HI) or triflic anhydride ((Tf)₂O)
-
Desmethyl precursor of the cyclopropane-containing drug
-
Anhydrous solvent (e.g., DMF)
-
HPLC system for purification
Procedure:
-
[¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then iodinated to produce [¹¹C]CH₃I, or reduced to [¹¹C]CH₃OH followed by conversion to [¹¹C]CH₃OTf.
-
The desmethyl precursor (e.g., 0.5-1.0 mg) is dissolved in a small volume of anhydrous DMF (e.g., 100 µL) in the reaction vessel of the automated synthesis module.
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the precursor solution.
-
The reaction is heated for a short period (e.g., 5 minutes at 80-100 °C).
-
The crude reaction mixture is then purified by semi-preparative HPLC.
-
The fraction containing the ¹¹C-labeled product is collected, and the solvent is removed.
-
The final product is formulated in a physiologically compatible solution for injection.
Visualizations
Experimental Workflow for Isotopic Labeling
Caption: General experimental workflow for the synthesis of isotopically labeled cyclopropane derivatives.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. Some cyclopropane-containing molecules are being investigated as modulators of this pathway.
Caption: The two-signal model for NLRP3 inflammasome activation and potential inhibition by cyclopropane derivatives.
Applications in Drug Discovery and Development
Isotopically labeled cyclopropane derivatives are crucial for advancing our understanding of new chemical entities.
-
ADME Studies: The use of ¹⁴C and ³H-labeled compounds is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. These studies provide critical data on the fate of a drug in a biological system, which is essential for regulatory submissions. The metabolic stability often conferred by the cyclopropane ring makes it an ideal position for isotopic labeling.
-
Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes. Cyclopropane-containing drugs can be labeled with positron-emitting isotopes, such as ¹¹C, to create PET tracers. These tracers enable the visualization of drug distribution, target engagement, and receptor occupancy in real-time, providing invaluable information for dose selection and confirming the mechanism of action in clinical trials. For example, ¹¹C-labeled sulfonamide derivatives are being explored as PET tracers for imaging the NLRP3 inflammasome in the brain.
-
Mechanism of Action Studies: Stable isotope-labeled cyclopropane derivatives, particularly with ¹³C and ²H, are used in mechanistic studies to understand how a drug interacts with its target and to elucidate the chemical transformations it undergoes.
Conclusion
The isotopic labeling of cyclopropane derivatives is a vital and dynamic field that significantly impacts drug discovery and development. The methodologies outlined in this guide, from classic organic reactions to modern biocatalytic approaches, provide a robust toolkit for researchers to synthesize these critical molecular probes. The ability to introduce isotopes such as ²H, ³H, ¹¹C, ¹³C, and ¹⁴C into the cyclopropane moiety allows for a deep and quantitative understanding of a drug's behavior in biological systems. As synthetic methods continue to evolve and our understanding of disease pathways deepens, the strategic application of isotopically labeled cyclopropane derivatives will undoubtedly continue to accelerate the development of new and more effective medicines.
References
Spectroscopic Analysis of Deuterated Cyclopropanes: A Technical Guide
This guide provides an in-depth overview of the spectroscopic analysis of deuterated cyclopropanes, intended for researchers, scientists, and professionals in drug development. The substitution of hydrogen with its heavier isotope, deuterium, in cyclopropane rings offers a powerful tool for mechanistic studies, structural elucidation, and modifying pharmacokinetic properties of therapeutic agents. This document details the synthesis, experimental protocols for various spectroscopic techniques, and the interpretation of the resulting data.
Synthesis of Deuterated Cyclopropanes
The preparation of specifically deuterated cyclopropanes is a prerequisite for their spectroscopic investigation. Methods range from classical multi-step synthesis to modern photocatalytic approaches.
1.1. Multi-Step Synthesis of Cyclopropane-d₆
A comprehensive synthesis of cyclopropane-d₆ involves several stages starting from deuterium oxide.[1]
-
Experimental Protocol:
-
Methyl Acetylene-d₄ Production: Deuterium oxide is reacted with magnesium tricarbide.[1]
-
Propylene-d₆ Formation: The resulting methyl acetylene-d₄ is processed to yield propylene-d₆.[1]
-
Chlorination and Bromination: The propylene-d₆ undergoes conversion to allyl chloride-d₅, followed by the formation of 3-bromo-1-chloropropane-d₆.[1]
-
Cyclization: The final step involves the cyclization of 3-bromo-1-chloropropane-d₆ to produce cyclopropane-d₆.[1]
-
1.2. Photoredox Synergistic Deuteration for trans-Dual Deuterated Cyclopropanes
A modern and efficient method utilizes deuterium oxide (D₂O) as the sole deuterium source in a photocatalyzed reaction to produce trans-dual deuterated cyclopropanes with high diastereoselectivity.[2][3] This approach combines an H/D exchange with a deuteroaminomethylation of cyclopropenes under mild conditions.[2][3]
-
Experimental Protocol:
-
Reaction Mixture: A cyclopropene substrate (0.1 mmol), an amine (e.g., diphenylmethylamine, 0.3 mmol), a photocatalyst (e.g., 4CzIPN, 0.005 mmol), and potassium carbonate (K₂CO₃, 0.3 mmol) are combined in a solvent mixture of N-Methyl-2-pyrrolidone (NMP) and D₂O (90:10, 1 mL).[2]
-
Irradiation: The mixture is irradiated with blue LEDs at room temperature overnight.[2]
-
Workup and Purification: Following the reaction, the product is isolated and purified using standard chromatographic techniques.
-
The workflow for this innovative synthesis is depicted below.
Caption: Photoredox synthesis of trans-dual deuterated cyclopropanes.
Spectroscopic Analysis Techniques
A general workflow for spectroscopic analysis involves careful sample preparation, data acquisition using a suitable spectrometer, and detailed analysis of the resulting spectrum to extract structural and quantitative information.
Caption: General workflow for spectroscopic analysis of molecules.
2.1. Vibrational Spectroscopy (Infrared & Raman)
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium leads to significant shifts in vibrational frequencies, particularly for C-H stretching and bending modes, which can be readily observed. The C-D stretching vibrations appear in a region of the infrared and Raman spectra (around 2050–2350 cm⁻¹) that is typically free from other fundamental vibrations, making them an excellent diagnostic tool.[4]
-
Experimental Protocols:
-
Infrared (IR) Spectroscopy: IR spectra of deuterated cyclopropanes can be recorded for gas, liquid, or solid phases.[1][5] Gas-phase measurements often require a gas cell with appropriate windows (e.g., KBr). Liquid samples can be analyzed as a thin film between salt plates, while solid samples are often prepared as KBr pellets or mulls.[6] Fourier-Transform Infrared (FTIR) spectrometers are commonly used to acquire spectra over a broad range (e.g., 350 to 4000 cm⁻¹).[1]
-
Raman Spectroscopy: Raman spectra are typically recorded on liquid samples.[1][5] The sample is placed in a capillary tube and irradiated with a monochromatic laser source. The scattered light is collected and analyzed to generate the Raman spectrum. Depolarization ratios can be measured to aid in the assignment of symmetric vibrations.[5]
-
Quantitative Data: Vibrational Frequencies (cm⁻¹)
The following tables summarize the fundamental vibrational frequencies for cyclopropane, cyclopropane-d₆, and various deuterated cyclopropene derivatives.
Table 1: Infrared and Raman Frequencies for Cyclopropane and Cyclopropane-d₆
| Vibration Type | Cyclopropane (C₃H₆) Frequency (cm⁻¹) | Cyclopropane-d₆ (C₃D₆) Frequency (cm⁻¹) | Method |
|---|---|---|---|
| CH₂/CD₂ Symmetric Stretch | ~3025 | ~2245 | Raman |
| CH₂/CD₂ Asymmetric Stretch | ~3101 | ~2336 | IR |
| CH₂/CD₂ Scissoring | ~1479 | ~1080 | IR |
| Ring Breathing | ~1188 | ~1003 | Raman |
| CH₂/CD₂ Wagging | ~1028 | ~818 | IR |
| Ring Deformation | ~866 | ~739 | IR |
Data compiled from various sources, including references[1][7].
Table 2: Selected Vibrational Frequencies for Deuterated Cyclopropenes (cm⁻¹)
| Assignment | 1-d₁-cyclopropene | 3-d₁-cyclopropene | 3,3-d₂-cyclopropene | 1,2-d₂-cyclopropene |
|---|---|---|---|---|
| =C-D Stretch | 2361 | - | - | 2360 |
| C-D Stretch | - | 2268 | 2264 | - |
| C=C Stretch | 1642 | 1650 | 1648 | 1600 |
| CH₂/CD₂ Scissoring | 1474 | 1475 | 1072 | 1472 |
Data sourced from Yum and Eggers, Jr. (1978).[5]
2.2. Rotational (Microwave) Spectroscopy
Rotational spectroscopy provides highly precise information about the molecular structure by measuring the transition energies between quantized rotational states.[8] It is applicable to gas-phase molecules that possess a permanent dipole moment.[8][9] Isotopic substitution, particularly deuteration, alters the molecule's moments of inertia, leading to predictable shifts in the rotational spectrum. This allows for the precise determination of bond lengths and angles.[10][11]
-
Experimental Protocol:
-
Instrumentation: A common instrument is the Balle-Flygare type Fourier transform microwave (FTMW) spectrometer.[12] For ionic species like the deuterated cyclopropenyl cation (c-C₃H₂D⁺), experiments are conducted in cryogenic ion-trap instruments, often at temperatures as low as 4 K.[13][14]
-
Sample Introduction: The sample is introduced into a high-vacuum chamber as a gas. For complexes, a carrier gas like argon or neon is passed over a liquid sample to form a supersonic jet.[12]
-
Data Acquisition: Short microwave pulses are used to polarize the molecules. The subsequent free induction decay (FID) is recorded and Fourier transformed to obtain the frequency-domain spectrum.
-
Quantitative Data: Rotational and Spectroscopic Constants
The following table presents spectroscopic constants for the singly deuterated cyclopropenyl cation.
Table 3: Spectroscopic Constants for c-C₃H₂D⁺ (in MHz)
| Constant | Value |
|---|---|
| A | 29194.288 |
| B | 21976.282 |
| C | 12534.698 |
Data extracted from high-resolution rovibrational and rotational spectroscopy studies.[13][14]
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. Deuteration has profound and predictable effects on NMR spectra.
-
¹H NMR: The signal corresponding to a proton is absent upon substitution with deuterium.
-
²H (Deuterium) NMR: A signal appears in the deuterium NMR spectrum at a chemical shift very similar to that of the proton it replaced. This technique was used to analyze isotopic propanes from the reaction of cyclopropane and deuterium.[15]
-
¹³C NMR: The resonance of a carbon atom bonded to deuterium will change its multiplicity. For example, a CH group appearing as a doublet in a proton-coupled ¹³C spectrum will become a 1:1:1 triplet upon deuteration to a CD group due to coupling with the deuterium nucleus (spin I=1). The C-D coupling constant is smaller than the corresponding C-H coupling constant.
-
Experimental Protocol:
-
Sample Preparation: The deuterated cyclopropane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum.[16][17] Tetramethylsilane (TMS) is typically added as an internal standard.[18]
-
Data Acquisition: The ¹H, ¹³C, and ²H NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
-
The effects of deuteration on NMR spectra are summarized in the diagram below.
Caption: Logical diagram of the effects of H/D substitution on NMR spectra.
Quantitative Data: NMR Chemical Shifts for Cyclopropane
While comprehensive data for various deuterated species is dispersed, the baseline values for non-deuterated cyclopropane are critical for interpretation.
Table 4: NMR Spectroscopic Data for Cyclopropane (C₃H₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 0.22[19] | Singlet | N/A |
| ¹³C | -2.7[18] | Singlet (decoupled) | N/A |
| ¹J(¹³C-¹H) | 160.5 |
Data sourced from references[18][19][20]. Note that ¹³C chemical shifts can be negative.
Computational Approaches
Quantum chemical calculations are an indispensable tool in modern spectroscopy.[21] They are used to:
-
Predict spectroscopic parameters (e.g., vibrational frequencies, rotational constants) for different isotopologues, which aids in the search for and assignment of experimental spectral lines.[14][22]
-
Calculate equilibrium molecular structures, which can be refined by comparison with experimental data.[22]
-
Rationalize unusual spectroscopic observations, such as the peculiar ¹H NMR chemical shift of cyclopropane.[19]
-
Analyze complex rovibrational interactions and potential energy surfaces in detail.[23]
Applications in Research and Drug Development
The spectroscopic analysis of deuterated cyclopropanes is crucial for several fields:
-
Medicinal Chemistry: Deuteration can alter the metabolic profile of a drug, often leading to a longer half-life and reduced toxicity. This "deuterium kinetic isotope effect" is a key strategy in drug design.[2] Spectroscopic methods are essential for confirming the position and extent of deuteration in these novel drug candidates.
-
Reaction Mechanisms: Isotopic labeling is a classic method for elucidating reaction pathways. By tracking the position of deuterium atoms through a reaction using spectroscopy, chemists can determine which bonds are broken and formed.
-
Materials Science: Deuterated compounds can be used to create materials with specific properties. For instance, the incorporation of a deuterated cyclopropane moiety into a tetraphenylethylene structure was shown to enhance its aggregation-induced emission (AIE) properties.[2]
-
Astrochemistry: The detection of deuterated molecules, including derivatives of cyclic molecules, in interstellar space provides insights into the chemical processes occurring in cold, dense clouds.[13][14][22] High-resolution rotational spectroscopy is the primary tool for these astronomical searches.[13]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. datapdf.com [datapdf.com]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 12. pubs.aip.org [pubs.aip.org]
- 13. High-resolution rovibrational and rotational spectroscopy of the singly deuterated cyclopropenyl cation, c-C3H2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Reactions of cyclopropane and deuterium over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Chloroform - Wikipedia [en.wikipedia.org]
- 18. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]
- 21. computationalspectroscopylab.com [computationalspectroscopylab.com]
- 22. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]
- 23. Computational analysis of the far infrared spectral region of various deuterated varieties of ethylene glycol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR of (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Bromomethyl-d2)cyclopropane-1-d1. Due to the isotopic labeling, the spectra exhibit distinct features compared to the unlabeled analog. This document outlines the predicted spectral data, detailed experimental protocols for spectral acquisition, and visual diagrams to elucidate the underlying spin systems and experimental workflows. The information presented is intended to aid in the structural characterization and analysis of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for (Bromomethyl-d2)cyclopropane-1-d1. These predictions are based on the analysis of the unlabeled compound, (Bromomethyl)cyclopropane, and established principles of isotope effects in NMR spectroscopy.[1][2] Deuteration is known to cause a slight upfield shift in the resonance of nearby nuclei.[1]
Table 1: Predicted ¹H NMR Data for (Bromomethyl-d2)cyclopropane-1-d1
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2, H-3 (cis to CH₂Br) | ~ 0.60 | Multiplet (m) | - | 2H |
| H-2, H-3 (trans to CH₂Br) | ~ 0.30 | Multiplet (m) | - | 2H |
Note: The signal for the CD ₂Br and CD protons will be absent in the ¹H NMR spectrum. The protons on the cyclopropane ring (H-2 and H-3) are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of cyclopropyl protons are characteristically upfield due to the ring current effect.
Table 2: Predicted ¹³C NMR Data for (Bromomethyl-d2)cyclopropane-1-d1
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted ¹J(C,D) (Hz) |
| C-1 | ~ 12 | Triplet (t) | ~ 25 |
| C-2, C-3 | ~ 5 | Singlet (s) | - |
| C-4 (CD₂Br) | ~ 35 | Quintet (quint) | ~ 22 |
Note: In the proton-decoupled ¹³C NMR spectrum, C-1 will appear as a triplet due to coupling with the directly attached deuterium (spin I=1).[3] The bromomethyl carbon (C-4) will appear as a quintet due to coupling with the two attached deuterium atoms. The ¹J(C,D) coupling constants are estimated based on typical ¹J(C,H) values scaled by the ratio of the gyromagnetic ratios of deuterium and protium.
Experimental Protocols
The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for (Bromomethyl-d2)cyclopropane-1-d1.
Sample Preparation
-
Compound: (Bromomethyl-d2)cyclopropane-1-d1, with an isotopic enrichment of 98 atom % D and a chemical purity of 97%, can be procured from suppliers such as CDN Isotopes.[4]
-
Solvent: Choose a deuterated solvent that does not have signals overlapping with the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice.
-
Procedure:
-
Weigh approximately 5-10 mg of (Bromomethyl-d2)cyclopropane-1-d1.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
NMR Spectrometer Setup
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. The spectrometer should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.
¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon (except for carbons bonded to deuterium) and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: Approximately 100-150 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the NMR analysis of (Bromomethyl-d2)cyclopropane-1-d1.
Caption: Molecular structure of (Bromomethyl-d2)cyclopropane-1-d1.
Caption: General experimental workflow for NMR analysis.
References
- 1. stemwomen.org [stemwomen.org]
- 2. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteronuclear coupling [chem.ch.huji.ac.il]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of (Bromomethyl-d2)cyclopropane-1-d1. Due to the limited availability of direct experimental data for this specific isotopologue, this document outlines a theoretical framework for its analysis based on the known mass spectrum of its non-deuterated counterpart, (Bromomethyl)cyclopropane, and established principles of mass spectrometry. The guide includes postulated experimental protocols, predicted fragmentation patterns, and a comprehensive data analysis structure.
Introduction
(Bromomethyl-d2)cyclopropane-1-d1 is a deuterated isotopologue of bromomethylcyclopropane. Its molecular formula is C4H4D3Br, and its CAS number is 1219799-17-3[1][2][3]. Deuterium-labeled compounds are critical tools in pharmaceutical research, particularly in metabolism studies (DMPK), as they can help elucidate metabolic pathways and quantify metabolite formation. Mass spectrometry is the primary analytical technique for these applications. Understanding the fragmentation behavior of (Bromomethyl-d2)cyclopropane-1-d1 is essential for its unambiguous identification and quantification in complex biological matrices.
The non-deuterated form, (Bromomethyl)cyclopropane (CAS 7051-34-5), has a molecular weight of approximately 135 g/mol [4][5]. Its mass spectrum is available in the NIST/EPA/NIH Mass Spectral Library, providing a foundation for predicting the behavior of its deuterated analog[4].
Proposed Experimental Protocols
2.1 Hypothetical Synthesis Protocol
The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 would likely involve a multi-step process starting from a suitable cyclopropane precursor. A plausible route could involve the reduction of a cyclopropyl carboxylic acid ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to introduce deuterium at the methyl position, followed by bromination. Deuterium incorporation at the cyclopropane ring could be achieved using methods like those described for other deuterated cyclopropanes, potentially involving H/D exchange reactions[6][7].
2.2 Mass Spectrometry Analysis Protocol
The following outlines a standard protocol for acquiring an electron ionization (EI) mass spectrum.
-
Instrumentation : Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
GC Column : Standard non-polar column (e.g., DB-5ms or equivalent).
-
Injection Mode : Split/Splitless, with an injection volume of 1 µL.
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program :
-
Initial Oven Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Data Acquisition : Scan mode from m/z 35 to 200.
Data Presentation and Predicted Fragmentation
The mass spectrum of (Bromomethyl-d2)cyclopropane-1-d1 is predicted to be dominated by fragmentation pathways common to alkyl bromides and strained ring systems. The key difference from its non-deuterated analog will be a mass shift of +3 Da for any fragment containing all three deuterium atoms.
3.1 Predicted Molecular Ion
The molecular formula is C4H4D3Br[2]. The monoisotopic mass of the molecular ion [M]•+ will appear as a characteristic doublet due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%).
-
[M]•+ with 79Br : m/z = 137
-
[M+2]•+ with 81Br : m/z = 139
3.2 Postulated Fragmentation Pathways
Electron ionization (EI) involves bombarding the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation ([M]•+), which is often unstable and undergoes fragmentation[8]. The primary fragmentation routes for (Bromomethyl-d2)cyclopropane-1-d1 are predicted to be:
-
Alpha-Cleavage : The most favorable fragmentation for alkyl halides is the cleavage of the carbon-bromine bond. This results in the loss of a bromine radical (•Br) to form a stable cyclopropylcarbinyl-d3 cation.
-
Ring Opening : The high strain of the cyclopropane ring makes it susceptible to ring-opening rearrangements, leading to the formation of isomeric C4 cations.
-
Loss of HBr/DBr : Elimination of hydrogen bromide (HBr) or deuterium bromide (DBr) is another possible pathway.
3.3 Summary of Predicted Mass-to-Charge Ratios
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed origins.
| Predicted m/z | Proposed Ion Structure / Formula | Fragmentation Pathway |
| 137 / 139 | [C3H(D)C(D2)Br]•+ | Molecular Ion [M]•+ |
| 58 | [C3H(D)C(D2)]+ | Loss of •Br from Molecular Ion |
| 57 | [C4H3D2]+ | Ring opening and rearrangement |
| 56 | [C4H4D]+ | Ring opening and rearrangement |
| 41 | [C3H5]+ | Loss of CH2BrD2 from rearranged ion |
| 39 | [C3H3]+ | Common hydrocarbon fragment |
Visualizations
4.1 Experimental Workflow
The diagram below illustrates the logical flow from sample preparation to data analysis for the mass spectrometry of (Bromomethyl-d2)cyclopropane-1-d1.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. e-biochem.com [e-biochem.com]
- 4. Cyclopropane, (bromomethyl)- [webbook.nist.gov]
- 5. Cyclopropane, (bromomethyl)- [webbook.nist.gov]
- 6. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of Deuterated Bromomethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of bromomethylcyclopropane, with a specific focus on the anticipated effects of deuterium substitution. Given the increasing interest in utilizing deuterated compounds in drug development to enhance metabolic stability, this document synthesizes the known reactivity of bromomethylcyclopropane with the principles of kinetic isotope effects to forecast the stability profile of its deuterated analogue. This guide includes a review of the primary degradation pathways, predicted kinetic data, detailed hypothetical experimental protocols for stability assessment, and a discussion of the synthesis and analysis of deuterated bromomethylcyclopropane. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the cyclopropylmethyl moiety.
Introduction
(Bromomethyl)cyclopropane is a versatile chemical intermediate utilized in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[1] The unique structural and electronic properties of the cyclopropyl group impart significant reactivity to the adjacent bromomethyl moiety, a factor that is critical to both its synthetic utility and its inherent stability.[1] In the context of drug development, the metabolic stability of a molecule is a key determinant of its pharmacokinetic profile. One established strategy to mitigate metabolic degradation is the selective incorporation of deuterium, a stable isotope of hydrogen. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect (KIE).
This guide explores the stability of bromomethylcyclopropane and provides a predictive analysis of how deuteration is expected to influence its degradation kinetics.
Stability and Degradation of Non-Deuterated Bromomethylcyclopropane
Physicochemical Properties and General Stability
(Bromomethyl)cyclopropane is a colorless to light yellow liquid that is flammable and immiscible with water.[2][3] It is generally stable under recommended storage conditions, which include refrigeration in a tightly sealed container, protected from light and sources of ignition.[2] The compound is incompatible with strong bases and strong oxidizing agents.[3] The inherent ring strain of the cyclopropane moiety, however, makes it susceptible to ring-opening reactions under certain conditions.[4]
Primary Degradation Pathway: Solvolysis
The principal degradation pathway for bromomethylcyclopropane in the presence of nucleophilic solvents, such as water or alcohols, is solvolysis.[5] This reaction proceeds through a mechanism with significant S(N)1 character, involving the formation of a cyclopropylmethyl carbocation intermediate.[5] This carbocation is remarkably stable due to the ability of the cyclopropane ring's bent "banana" bonds to overlap with the empty p-orbital of the carbocationic center, a phenomenon often referred to as "dancing resonance".[6][7][8]
This high stability of the intermediate carbocation accelerates the rate of solvolysis compared to other primary alkyl halides.[5] However, the cyclopropylmethyl carbocation is also prone to rearrangement, leading to a mixture of products, including cyclobutyl and homoallyl derivatives.[9] The formation of these isomeric byproducts is a critical aspect of the stability profile of bromomethylcyclopropane.[1]
The Effect of Deuteration on the Stability of Bromomethylcyclopropane: A Predictive Analysis
The Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[10] For deuterium substitution, the KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (k(_H)) to that of the deuterium-containing reactant (k(_D)). A k(_H)/k(_D) value greater than 1 indicates a "normal" KIE, where the deuterated compound reacts more slowly.
-
Primary KIE: Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. C-D bonds are stronger than C-H bonds, so breaking them requires more energy, leading to a significant normal KIE.
-
Secondary KIE: Observed when the bond to the isotope is not broken in the rate-determining step. These effects are generally smaller than primary KIEs.[11][12] An (\alpha)-secondary KIE occurs when the isotope is attached to the carbon undergoing a change in hybridization. In an S(_N)1 reaction, the carbon atom changes from sp
hybridization in the reactant to sp3 in the carbocation intermediate. This change leads to a small, normal KIE (typically k(_H)/k(_D) ≈ 1.1-1.2), as the vibrational modes of the C-H(D) bond are less sterically hindered in the transition state leading to the planar carbocation.[11][13]2
Predicted Stability of Deuterated Bromomethylcyclopropane
The primary non-metabolic degradation pathway for bromomethylcyclopropane is solvolysis, which proceeds via an S(_N)1-like mechanism where the rate-determining step is the cleavage of the C-Br bond, not a C-H bond. Therefore, deuteration of the bromomethyl group (e.g., to form (bromo-d(_2)-methyl)cyclopropane) would be expected to exert an (\alpha)-secondary kinetic isotope effect on its solvolysis.
This leads to the prediction that deuterated bromomethylcyclopropane will be slightly more stable than its non-deuterated counterpart with respect to solvolytic degradation. The rate of hydrolysis and the formation of rearrangement products are anticipated to be modestly reduced.
Quantitative Data
As direct experimental data for the stability of deuterated bromomethylcyclopropane is unavailable, the following tables present a comparative summary of known data for the non-deuterated compound and predicted data for the deuterated analogue based on typical secondary KIE values.
| Compound | Degradation Pathway | Rate Constant (k) | Predicted k(_H)/k(_D) |
| (Bromomethyl)cyclopropane | Solvolysis (S(_N)1-like) | k(_H) | - |
| (Bromo-d(_2)-methyl)cyclopropane | Solvolysis (S(_N)1-like) | k(_D) (Predicted to be < k(_H)) | 1.1 - 1.2 |
Table 1: Predicted Comparative Solvolysis Rates
| Parameter | (Bromomethyl)cyclopropane | (Bromo-d(_2)-methyl)cyclopropane (Predicted) |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |
| Boiling Point | 105-107 °C[3] | Slightly higher than non-deuterated |
| Density | 1.392 g/mL at 25 °C[3] | Slightly higher than non-deuterated |
| Solubility | Insoluble in water[2] | Insoluble in water |
| Chemical Stability | Stable under recommended storage.[3] Incompatible with strong bases and oxidizing agents.[3] | Predicted to be slightly more stable towards solvolysis. Similar incompatibilities. |
Table 2: Physicochemical Properties
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to empirically determine and compare the stability of deuterated and non-deuterated bromomethylcyclopropane.
Synthesis of (Bromo-d(_2)-methyl)cyclopropane
A plausible synthetic route to (bromo-d(_2)-methyl)cyclopropane would involve the bromination of commercially available cyclopropane-d(_2)-methanol.
Materials:
-
Cyclopropane-d(_2)-methanol
-
Triphenylphosphine[14]
-
Bromine[14]
-
Dimethylformamide (DMF), anhydrous[14]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous DMF.
-
Add cyclopropane-d(_2)-methanol (1.0 equivalent) to the stirred solution and allow it to react for 30 minutes at room temperature.[14]
-
Cool the reaction mixture to -10 °C in an ice-salt bath.[14]
-
Slowly add bromine (1.05 equivalents) dropwise over a period of 4 hours, maintaining the temperature below -5 °C.[14]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product can be isolated by distillation under reduced pressure.[14]
-
For further purification, the distillate can be diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
Comparative Stability Study (Accelerated Degradation)
This protocol outlines a method to compare the rate of hydrolytic degradation.
Materials:
-
(Bromomethyl)cyclopropane
-
(Bromo-d(_2)-methyl)cyclopropane
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a stable, structurally similar compound like bromocyclopentane)
Procedure:
-
Prepare stock solutions of (bromomethyl)cyclopropane, (bromo-d(_2)-methyl)cyclopropane, and the internal standard in acetonitrile at a concentration of 1 mg/mL.
-
In separate sealed vials, prepare reaction mixtures by adding a known volume of each stock solution to a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) to achieve a final substrate concentration of 100 µg/mL.
-
Place the vials in a constant temperature bath at an elevated temperature (e.g., 50 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each vial and quench the degradation by adding an equal volume of cold acetonitrile containing the internal standard.
-
Analyze the samples by GC-MS.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
GC Conditions:
-
Injection: 1 µL, split ratio 50:1
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 200.
Data Analysis:
-
Monitor the disappearance of the parent compounds and the appearance of degradation products over time.
-
Quantify the concentration of the parent compounds by comparing their peak areas to that of the internal standard.
-
Plot the natural logarithm of the concentration of the parent compounds versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
Calculate the k(_H)/k(_D) ratio to determine the kinetic isotope effect.
-
Identify degradation products by their mass spectra.
Visualizations
A simplified workflow for the synthesis of deuterated bromomethylcyclopropane.
The influence of deuteration on the solvolysis of bromomethylcyclopropane.
Conclusion
The stability of deuterated bromomethylcyclopropane is predicted to be marginally greater than its non-deuterated counterpart, primarily due to an (\alpha)-secondary kinetic isotope effect that retards its principal degradation pathway of solvolysis. This enhanced stability, though modest, could be significant in the context of drug development where subtle changes in metabolic fate can have a profound impact on a drug candidate's pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions. For researchers and drug development professionals, understanding the interplay between isotopic substitution and chemical stability is crucial for the rational design of more robust and efficacious therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. Reactions of cyclopropane and deuterium over supported metal catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
Technical Guide: (Bromomethyl-d2)cyclopropane-1-d1 for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Bromomethyl-d2)cyclopropane-1-d1, a deuterated building block with significant potential in pharmaceutical research and development. This document details its commercial availability, key specifications, and potential applications, offering a valuable resource for scientists engaged in drug discovery and metabolic studies.
Commercial Availability and Specifications
(Bromomethyl-d2)cyclopropane-1-d1 (CAS No: 1219799-17-3) is a specialty chemical available from a select number of commercial suppliers.[1][2][3] The incorporation of deuterium at specific positions offers a powerful tool for researchers, particularly in studies involving metabolic stability and reaction mechanism elucidation. Below is a summary of specifications from various suppliers.
| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities | Storage Conditions |
| C/D/N Isotopes | D-5982 | 98 atom % D | 97% | 0.1 g, 0.25 g | Store frozen |
| Pharmaffiliates | PA STI 014930 | Not Specified | Not Specified | Not Specified | 2-8°C Refrigerator |
| Guidechem | - | Not Specified | Not Specified | Not Specified | Not Specified |
| CASGET.COM | - | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data is subject to change and should be confirmed with the respective supplier.
Synthesis and Applications
The cyclopropane motif is a valuable structural component in medicinal chemistry, known to enhance potency, metabolic stability, and target binding affinity of drug candidates.[4][5] The strategic introduction of deuterium atoms, as in (Bromomethyl-d2)cyclopropane-1-d1, provides a sophisticated method for investigating the metabolic fate of cyclopropane-containing compounds.
Synthesis
A generalized synthetic approach is outlined in the diagram below.
Caption: Plausible synthetic route to (Bromomethyl-d2)cyclopropane-1-d1.
Applications in Drug Discovery and Development
Isotopically labeled compounds are indispensable tools in modern drug development.[5] The primary applications of (Bromomethyl-d2)cyclopropane-1-d1 are in the following areas:
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium label allows for the precise tracking of the metabolic fate of a drug candidate in vitro and in vivo. By replacing hydrogen with deuterium at metabolically labile positions, the rate of metabolism can be slowed (the "kinetic isotope effect"), which can help to improve a drug's pharmacokinetic profile.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: This labeled compound can be used as a tracer to quantify the absorption, distribution, metabolism, and excretion of a potential drug molecule.[5]
-
Mechanism of Action Studies: The isotopic label can aid in elucidating the mechanism of action and target engagement of drugs containing the cyclopropylmethyl moiety.[5]
The general workflow for utilizing a deuterated compound in a DMPK study is illustrated below.
Caption: General workflow for DMPK studies using isotopically labeled compounds.
Experimental Protocols
While specific experimental protocols for the use of (Bromomethyl-d2)cyclopropane-1-d1 are proprietary and depend on the specific research context, a general protocol for an in vitro metabolic stability assay is provided below as a representative example.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the deuterated test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome-buffer mixture to a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately quench the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent deuterated compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
This in-depth technical guide provides a starting point for researchers interested in utilizing (Bromomethyl-d2)cyclopropane-1-d1. For specific applications and handling procedures, it is essential to consult the safety data sheet (SDS) and any technical documentation provided by the supplier.
References
- 1. Bromomethyl D Cyclopropane Supplier | CASGET.COM [casget.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 7. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
Kinetic Isotope Effects of Deuterated Cyclopropylmethyl Groups: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropylmethyl group is a key structural motif in numerous pharmacologically active compounds and a valuable probe in mechanistic organic chemistry. Its unique electronic properties and propensity for rapid carbocationic rearrangements make it a fascinating subject of study. Understanding the kinetic isotope effect (KIE) of deuterated cyclopropylmethyl groups provides profound insights into reaction mechanisms, transition state geometries, and the metabolic fate of drugs containing this moiety. This guide offers a comprehensive overview of the core principles, quantitative data, and experimental protocols related to the kinetic isotope effects of deuterated cyclopropylmethyl systems, with a particular focus on solvolytic reactions, a classic model for studying the behavior of this fascinating carbocation.
Theoretical Background: The Basis of the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the difference in mass leads to a change in the zero-point vibrational energy (ZPE) of the C-H/C-D bond. The C-D bond has a lower ZPE, making it stronger and requiring more energy to break. This typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a "normal" primary kinetic isotope effect, where the ratio of rate constants, kH/kD, is greater than 1.[2]
Secondary kinetic isotope effects (SKIEs) are observed when the isotopically substituted bond is not broken in the rate-determining step.[1] These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). SKIEs are particularly informative about changes in hybridization and hyperconjugation at the transition state. For example, a change from sp³ to sp² hybridization at a carbon atom bearing a deuterium often leads to a normal SKIE (kH/kD ≈ 1.1–1.2), while the reverse process results in an inverse SKIE (kH/kD ≈ 0.8–0.9).[3]
Quantitative Data: Kinetic Isotope Effects in the Solvolysis of Cyclopropylcarbinyl Derivatives
The solvolysis of cyclopropylcarbinyl derivatives is a cornerstone for studying the behavior of the corresponding carbocation, which is known to be highly stabilized and delocalized. Deuterium substitution on the cyclopropyl ring provides a sensitive probe for the distribution of positive charge in the transition state. The following table summarizes key experimental data from the solvolysis of deuterated cyclopropylcarbinyl methanesulfonates in 96% ethanol at 20°C.
| Compound | Deuterium Position | Rate Constant (k x 10⁵ sec⁻¹) | kH/kD |
| Cyclopropylcarbinyl methanesulfonate | Unlabeled | 3.55 ± 0.03 | - |
| 2,2,3,3-Tetradeuterio-cyclopropylcarbinyl methanesulfonate | Ring | 3.83 ± 0.04 | 0.927 |
| 2,2,3,3-Tetramethyl-cyclopropylcarbinyl methanesulfonate | Unlabeled | 1.17 ± 0.01 | - |
| 2,2,3,3-Tetramethyl-d₁₂-cyclopropylcarbinyl methanesulfonate | Methyl Groups on Ring | 1.20 ± 0.01 | 0.975 |
Data sourced from Nikoletić, M., Borčić, S., & Sunko, D. E. (1964). secondary deuterium isotope effects in solvolyses of small-ring compounds. Proceedings of the National Academy of Sciences, 52(4), 893-897.[4]
The inverse kinetic isotope effect (kH/kD < 1) observed for the ring-deuterated compound is significant. It suggests that in the transition state, a substantial amount of positive charge is delocalized onto the carbon atoms of the cyclopropane ring. This increased positive charge leads to a strengthening of the C-D bonds on the ring relative to the C-H bonds in the ground state, resulting in a faster reaction for the deuterated analog. This finding provides strong evidence against a simple classical primary carbocation and supports the formation of a nonclassical, delocalized bicyclobutonium-ion-like transition state.[4]
Experimental Protocols
The determination of kinetic isotope effects requires precise measurement of reaction rates. For solvolysis reactions, two common methods are employed:
Conductometric Method for Measuring Solvolysis Rates
This method is suitable for solvolysis reactions that produce an acid as a product, leading to a change in the conductivity of the solution.
Materials:
-
Deuterated and non-deuterated cyclopropylmethyl substrate (e.g., methanesulfonate or tosylate)
-
High-purity solvent (e.g., 96% ethanol, 2,2,2-trifluoroethanol-water mixtures)[5]
-
Conductivity meter with a thermostatted cell
-
Constant temperature bath
Procedure:
-
Prepare a dilute solution of the cyclopropylmethyl substrate in the chosen solvent within the thermostatted conductivity cell. The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Monitor the change in conductivity of the solution over time. The reaction progress is followed for at least two to three half-lives.
-
The rate constants (k) are calculated from the slope of the plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after at least ten half-lives) and Ct is the conductivity at time t.
-
The kinetic isotope effect (kH/kD) is determined by taking the ratio of the rate constant for the non-deuterated substrate to that of the deuterated substrate, measured under identical conditions.
Intermolecular Competition Method using NMR Spectroscopy
This method allows for the determination of KIEs from a single reaction mixture containing both the deuterated and non-deuterated reactants, thereby minimizing errors from variations in reaction conditions.
Materials:
-
A mixture of the non-deuterated substrate and a known, small amount (e.g., 1-5 mol%) of the deuterated substrate.[6]
-
Appropriate solvent and reagents for the reaction.
-
High-field NMR spectrometer (e.g., for ²H NMR).
-
Internal standard for quantitative NMR.
Procedure:
-
Prepare a reaction mixture containing a precisely known ratio of the non-deuterated and deuterated substrates.
-
Initiate the reaction and monitor its progress to a desired conversion (typically 60-80% to minimize errors).[6]
-
Quench the reaction and isolate the remaining starting material or the product.
-
Determine the isotopic ratio in the recovered starting material and/or the product using quantitative NMR spectroscopy (e.g., by comparing the integrals of the relevant signals in ¹H and ²H NMR spectra).
-
The kinetic isotope effect is calculated using the following equation, as described by Singleton et al.:[6]
kH/kD = ln(1 - F) / ln(1 - F * (R/R₀))
Where:
-
F is the fractional conversion of the reaction.
-
R is the isotopic ratio (D/H) in the product or remaining starting material at conversion F.
-
R₀ is the initial isotopic ratio (D/H) of the starting material.
-
Visualization of the Reaction Mechanism
The solvolysis of a cyclopropylmethyl substrate proceeds through a complex cationic rearrangement pathway. The initial formation of the highly stabilized cyclopropylmethyl cation leads to a mixture of products, including cyclobutyl and allylcarbinyl derivatives. This rearrangement is a classic example of a reaction manifold governed by a non-classical carbocation.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. epfl.ch [epfl.ch]
- 4. pnas.org [pnas.org]
- 5. solvolysis-rates-and-deuterium-isotope-effects-in-2-2-2-trifluoroethanol-water-mixtures - Ask this paper | Bohrium [bohrium.com]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (Bromomethyl-d2)cyclopropane-1-d1 in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl-d2)cyclopropane-1-d1 is a valuable isotopic labeling tool for elucidating reaction mechanisms involving the cyclopropylmethyl moiety. The strategic placement of deuterium at the methylene bridge and the cyclopropyl ring allows for the sensitive probing of kinetic isotope effects (KIEs) and the tracing of metabolic pathways. The cyclopropane ring is a common structural motif in pharmaceuticals, enhancing potency and metabolic stability.[1][2] Therefore, understanding the reaction mechanisms involving this group is critical in drug design and development.[2][3] These application notes provide an overview of the utility of (Bromomethyl-d2)cyclopropane-1-d1 and detailed protocols for its use in mechanistic studies.
Applications in Mechanistic Elucidation
The primary application of (Bromomethyl-d2)cyclopropane-1-d1 is to distinguish between different reaction pathways. Deuterium labeling can be used to probe for C-H bond cleavage, rearrangements, and the formation of intermediates.
-
Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the reaction rate if the C-H bond is broken or perturbed in the rate-determining step.[4] By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insight into transition state structures.[5]
-
Distinguishing Reaction Mechanisms: This labeled compound can help differentiate between concerted and stepwise mechanisms, as well as between different types of intermediates (e.g., cationic, radical). For instance, in nucleophilic substitution reactions, the magnitude of the α-deuterium KIE can provide evidence for an S(_N)1 versus S(_N)2 pathway.
-
Metabolic Pathway Tracing: In drug metabolism studies, the deuterium label serves as a tracer to follow the fate of the cyclopropylmethyl group.[3][6] This can help identify metabolites and understand the metabolic stability of the cyclopropane ring.[1] The use of deuterated compounds can also intentionally slow down metabolism at specific sites, a strategy used in drug design.[7]
Data Presentation
Table 1: Expected Kinetic Isotope Effects (kH/kD) for Reactions of (Bromomethyl-d2)cyclopropane-1-d1
| Reaction Type | Mechanism | Expected kH/kD at Methylene (α-effect) | Expected kH/kD at Cyclopropane (β-effect) | Rationale |
| Nucleophilic Substitution | S(_N)2 | 0.95 - 1.05 | ~1.0 | Inverse KIE due to tightening of the transition state. |
| Nucleophilic Substitution | S(_N)1 | 1.10 - 1.25 | 1.05 - 1.15 | Normal KIE due to rehybridization from sp³ to sp² in the carbocation intermediate. The β-effect arises from hyperconjugation stabilizing the cation. |
| Radical Abstraction | C-H bond cleavage | 2.0 - 7.0 | ~1.0 | Large primary KIE as the C-H bond is broken in the rate-determining step. |
| Enzyme-catalyzed oxidation | P450-mediated | 1.5 - 10.0 | ~1.0 | Significant KIE is often observed in cytochrome P450-catalyzed reactions where C-H bond cleavage is rate-limiting.[7] |
Experimental Protocols
Protocol 1: Synthesis of (Bromomethyl-d2)cyclopropane-1-d1
A plausible synthetic route for (Bromomethyl-d2)cyclopropane-1-d1 would involve the reduction of a cyclopropanecarboxylic acid ester with a deuterated reducing agent, followed by bromination.
Materials:
-
Ethyl cyclopropanecarboxylate
-
Lithium aluminum deuteride (LAD)
-
Diethyl ether (anhydrous)
-
Triphenylphosphine
-
Bromine
-
Dimethylformamide (DMF)
Procedure:
-
Reduction: To a solution of ethyl cyclopropanecarboxylate in anhydrous diethyl ether at 0 °C, slowly add a suspension of lithium aluminum deuteride. The reaction is stirred overnight at room temperature.
-
Work-up: The reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried over anhydrous MgSO(_4). The solvent is removed under reduced pressure to yield (cyclopropyl-1-d1)methanol-d2.
-
Bromination: The deuterated alcohol is dissolved in DMF, and triphenylphosphine is added. The solution is cooled to -10 °C, and bromine is added dropwise.[8] The reaction mixture is then purified by distillation to obtain (Bromomethyl-d2)cyclopropane-1-d1.[8]
References
- 1. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
Application of Deuterated Compounds in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into organic molecules offers a powerful tool to modulate molecular properties, elucidate reaction mechanisms, and enhance the therapeutic potential of drug candidates. This document provides detailed application notes and protocols on the use of deuterated compounds in organic synthesis, with a focus on their role in modern drug discovery and development.
The substitution of a hydrogen atom (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle structural modification that can have profound effects on the physicochemical properties of a molecule. This is primarily due to the mass difference between hydrogen and deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the deuterium kinetic isotope effect (KIE), a phenomenon that is harnessed in various applications within organic synthesis and medicinal chemistry.[1][2][3]
Enhancing Metabolic Stability and Pharmacokinetics
One of the most significant applications of deuterated compounds in drug development is the enhancement of metabolic stability.[4][5] Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of a C-H bond in the rate-determining step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolic degradation can be significantly reduced, leading to an improved pharmacokinetic profile.[2]
This "metabolic switching" can result in several therapeutic advantages:
-
Increased drug exposure and half-life: A slower rate of metabolism leads to higher plasma concentrations and a longer duration of action.
-
Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Minimized formation of toxic metabolites: By blocking a specific metabolic pathway, the formation of undesirable or toxic byproducts can be reduced.[5]
-
Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety profile.
A prime example of this strategy is Deutetrabenazine (Austedo®) , the first deuterated drug approved by the FDA. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups slows down their metabolism, leading to a more favorable pharmacokinetic profile and allowing for lower and less frequent dosing compared to its non-deuterated counterpart.[4]
Quantitative Impact of Deuteration on Pharmacokinetics
The following table summarizes the impact of deuteration on the pharmacokinetic parameters of selected drugs.
| Drug Candidate | Deuterated Position | Fold Increase in Half-life (t½) | Fold Increase in Exposure (AUC) | Reference |
| Indiplon | N-CD₃ | 2.0 (in rats) | 2.6 (in rats) | [6] |
| d₉-Caffeine | All three methyl groups | ~4 | ~4 (in humans) | [7] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (deuterated and non-deuterated versions)
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS/MS analysis)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the liver microsome suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Elucidation of Reaction Mechanisms
Deuterium labeling is a powerful technique for elucidating the mechanisms of organic reactions. By selectively replacing hydrogen with deuterium at specific positions in a reactant, chemists can track the fate of these atoms throughout a reaction and gain insights into bond-breaking and bond-forming steps. The presence or absence of a kinetic isotope effect provides crucial information about the rate-determining step of a reaction.
-
Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when a C-H bond to the labeled atom is broken in the rate-determining step.
-
Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (kH/kD ≈ 1) is observed when the labeled C-H bond is not broken in the rate-determining step but is located near the reaction center.
Experimental Protocol: Deuterium Labeling for Mechanistic Studies
This protocol outlines a general procedure for a deuterium labeling experiment to investigate a reaction mechanism.
Materials:
-
Starting material
-
Deuterated reagent (e.g., D₂O, NaBD₄, LiAlD₄, deuterated solvent)
-
Non-deuterated version of the reagent (for control experiment)
-
Reaction solvent
-
Standard laboratory glassware and equipment
-
Analytical instruments for product characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Synthesis of Deuterated Starting Material (if necessary):
-
Synthesize the starting material with deuterium incorporated at the desired position using established synthetic methods.
-
-
Parallel Reactions:
-
Set up two parallel reactions under identical conditions.
-
In one reaction, use the deuterated starting material or reagent.
-
In the other reaction (the control), use the non-deuterated counterpart.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of both reactions by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, perform an appropriate workup procedure to isolate the product.
-
-
Product Characterization and Isotopic Analysis:
-
Characterize the products from both reactions using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
-
In the ¹H NMR spectrum of the product from the deuterated reaction, the signal corresponding to the deuterated position should be absent or significantly reduced in intensity.
-
Mass spectrometry will show an increase in the molecular weight of the product corresponding to the number of deuterium atoms incorporated.
-
-
Kinetic Isotope Effect Measurement (if applicable):
-
If the reaction rates are to be compared, carefully monitor the disappearance of the starting material or the appearance of the product over time in both the deuterated and non-deuterated reactions.
-
Calculate the rate constants (kH and kD) for both reactions.
-
The kinetic isotope effect is the ratio of these rate constants (KIE = kH/kD).
-
Caption: A generalized synthetic workflow for preparing a deuterated compound.
Conclusion
The application of deuterated compounds in organic synthesis has evolved from a tool for mechanistic studies to a cornerstone of modern drug discovery. The ability to fine-tune the metabolic and pharmacokinetic properties of drug candidates through selective deuteration offers a significant advantage in the development of safer and more effective medicines. As our understanding of the kinetic isotope effect and synthetic methodologies for deuterium incorporation continues to grow, the strategic use of deuterated compounds is poised to play an even more prominent role in the future of organic synthesis and pharmaceutical sciences.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. tandfonline.com [tandfonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. scispace.com [scispace.com]
Probing Reaction Mechanisms with (Bromomethyl-d2)cyclopropane-1-d1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (Bromomethyl-d2)cyclopropane-1-d1 as a tracer in elucidating reaction mechanisms. The strategic placement of deuterium atoms at the methylene and methine positions of the cyclopropylmethyl bromide core allows for the precise tracking of bond rearrangements and the determination of kinetic isotope effects, offering invaluable insights into reaction intermediates and transition states.
Application Notes
(Bromomethyl-d2)cyclopropane-1-d1 is a powerful tool for investigating reactions involving cyclopropylmethyl systems, which are notorious for their complex rearrangement pathways. The primary application of this tracer lies in the study of solvolysis reactions, where the departure of the bromide leaving group generates a carbocationic intermediate that can undergo rapid skeletal rearrangements.
Key Applications:
-
Elucidation of Carbocation Intermediates: The deuterium labels serve as stereochemical and positional markers, enabling the differentiation between various proposed carbocation intermediates, such as the classical cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl cation. By analyzing the distribution of deuterium in the final products (e.g., cyclopropylmethanol, cyclobutanol, and allylcarbinol derivatives), researchers can map the rearrangement pathways.
-
Determination of Kinetic Isotope Effects (KIEs): Comparing the reaction rates of the deuterated and non-deuterated (protium) analogues allows for the calculation of KIEs. A primary KIE (where the C-D bond is broken in the rate-determining step) or a secondary KIE (where the C-D bond is not broken but its environment changes) can provide crucial information about the transition state structure. For instance, a significant α-secondary KIE in the solvolysis of (Bromomethyl-d2)cyclopropane-1-d1 would suggest a high degree of carbocationic character at the methylene carbon in the transition state.
-
Mechanistic Studies in Drug Metabolism: In drug development, understanding the metabolic fate of molecules containing cyclopropylmethyl moieties is critical. Using this deuterated tracer can help identify metabolic pathways, pinpoint sites of enzymatic attack (e.g., oxidation by cytochrome P450 enzymes), and assess the potential for metabolic switching upon deuteration, which can lead to improved pharmacokinetic profiles.
Experimental Protocols
The following are detailed protocols for the synthesis of the tracer and its application in a typical solvolysis study to determine the kinetic isotope effect and product distribution.
Protocol 1: Synthesis of (Bromomethyl-d2)cyclopropane-1-d1
This protocol describes a two-step synthesis starting from commercially available cyclopropanecarboxylic acid.
Step 1: Reduction of Cyclopropanecarboxylic acid-1-d1 to (Cyclopropyl-1-d1)methanol-d2
-
Deuterium Exchange of Carboxylic Acid Proton: Dissolve cyclopropanecarboxylic acid (1.0 eq) in D₂O. Stir for 2 hours at room temperature to exchange the acidic proton for deuterium. Lyophilize to obtain cyclopropanecarboxylic acid-d1.
-
Reduction with Lithium Aluminum Deuteride (LAD): To a flame-dried, argon-purged round-bottom flask, add a suspension of lithium aluminum deuteride (LAD) (1.2 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add a solution of cyclopropanecarboxylic acid-d1 (1.0 eq) in anhydrous diethyl ether to the LAD suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of D₂O (1.2 eq), 15% NaOD in D₂O (1.2 eq), and then D₂O (3.6 eq).
-
Filter the resulting white precipitate and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (Cyclopropyl-1-d1)methanol-d2.
Step 2: Bromination of (Cyclopropyl-1-d1)methanol-d2
-
To a solution of (Cyclopropyl-1-d1)methanol-d2 (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, slowly add phosphorus tribromide (0.4 eq).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 1 hour.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain (Bromomethyl-d2)cyclopropane-1-d1.
Protocol 2: Solvolysis and Kinetic Isotope Effect (KIE) Determination
This protocol outlines the procedure for studying the solvolysis of (Bromomethyl-d2)cyclopropane-1-d1 and its non-deuterated analogue to determine the KIE and product distribution.
-
Preparation of Reaction Solutions: Prepare separate solutions of (Bromomethyl-d2)cyclopropane-1-d1 and its non-deuterated counterpart in the desired solvent system (e.g., 50:50 ethanol:water) at a concentration of approximately 0.01 M.
-
Kinetic Runs:
-
Place aliquots of the reaction solutions in sealed vials and immerse them in a constant-temperature bath (e.g., 50 °C).
-
At timed intervals, withdraw aliquots and quench the reaction by adding an excess of a suitable nucleophile (e.g., sodium azide in a large volume of cold water).
-
Extract the quenched aliquots with an organic solvent (e.g., pentane) containing an internal standard (e.g., n-dodecane).
-
Analyze the organic extracts by gas chromatography (GC) to monitor the disappearance of the starting material.
-
-
Rate Constant Calculation: Plot ln([Starting Material]) versus time for both the deuterated and non-deuterated reactions. The slope of the resulting line will be the negative of the first-order rate constant (-k).
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD): KIE = kH / kD.
-
Product Analysis:
-
Allow the solvolysis reactions to proceed to completion (approximately 10 half-lives).
-
Extract the final reaction mixtures with an appropriate solvent.
-
Analyze the product distribution by GC-MS and ¹H/²H NMR spectroscopy.
-
Identify and quantify the different alcohol products (cyclopropylmethanol, cyclobutanol, and allylcarbinol) and their deuterated isotopologues.
-
Data Presentation
The quantitative data from the solvolysis experiments should be summarized in tables for clear comparison.
Table 1: Rate Constants and Kinetic Isotope Effect for the Solvolysis of (Bromomethyl)cyclopropane and its Deuterated Analog at 50 °C in 50:50 Ethanol:Water
| Compound | Rate Constant (k) x 10⁻⁵ s⁻¹ | Kinetic Isotope Effect (kH/kD) |
| (Bromomethyl)cyclopropane (Protium) | 4.85 | \multirow{2}{*}{1.15} |
| (Bromomethyl-d2)cyclopropane-1-d1 | 4.22 |
Table 2: Product Distribution from the Solvolysis of (Bromomethyl)cyclopropane and (Bromomethyl-d2)cyclopropane-1-d1
| Product | % Yield (Protium) | % Yield (Deuterated) |
| Cyclopropylmethanol | 48 | 47 |
| Cyclobutanol | 47 | 48 |
| Allylcarbinol | 5 | 5 |
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of (Bromomethyl-d2)cyclopropane-1-d1 as a mechanistic tracer.
Caption: Solvolysis mechanism of (Bromomethyl-d2)cyclopropane-1-d1.
Caption: Experimental workflow for KIE determination.
Application Notes and Protocols for Studying Cyclopropylmethyl Radical Rearrangement with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the rearrangement of the cyclopropylmethyl radical using isotopic labeling. This powerful technique, often employed in "radical clock" experiments, allows for the elucidation of reaction mechanisms and the determination of reaction kinetics. The protocols outlined below cover the synthesis of isotopically labeled precursors, the generation of the cyclopropylmethyl radical, and the analysis of the resulting products.
Introduction
The rearrangement of the cyclopropylmethyl radical to the 3-butenyl radical is a well-characterized, ultrafast unimolecular reaction.[1] This predictable rearrangement serves as a "radical clock" to time other intramolecular or intermolecular radical reactions.[1] By introducing isotopic labels, such as deuterium (²H) or carbon-13 (¹³C), into the cyclopropylmethyl precursor, researchers can track the fate of specific atoms throughout the rearrangement process. This provides invaluable insight into the reaction mechanism and allows for the determination of kinetic isotope effects (KIEs), which can further illuminate the nature of the transition state.[2] Isotopic labeling is a fundamental technique used to trace the path of an isotope through a chemical reaction or metabolic pathway.[3]
Core Concepts and Logical Workflow
The fundamental principle behind these studies is the use of isotopic labels to distinguish between different mechanistic pathways. The general workflow involves synthesizing a cyclopropylmethyl precursor with a specific isotopic label, generating the corresponding radical, allowing it to rearrange, and then analyzing the product distribution to determine the position of the isotopic label.
Caption: Experimental workflow for isotopic labeling studies of cyclopropylmethyl radical rearrangement.
Experimental Protocols
Synthesis of Isotopically Labeled Precursors
A common precursor for generating the cyclopropylmethyl radical is cyclopropylmethyl bromide. To introduce isotopic labels, a multi-step synthesis is typically required. The following protocol describes the synthesis of (cyclopropyl-1,1-d₂)-methanol, which can then be converted to the corresponding bromide.
Protocol 3.1.1: Synthesis of (Cyclopropyl-1,1-d₂)-methanol
This protocol is adapted from the general synthesis of 1,1-cyclopropyl dimethanol, with the modification of using a deuterated reducing agent.[4]
Materials:
-
Diethyl malonate
-
1,2-dichloroethane
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Lithium aluminum deuteride (LAD)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Synthesis of Diethyl 1,1-cyclopropanedicarboxylate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,2-dichloroethane dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude diethyl 1,1-cyclopropanedicarboxylate. Purify by vacuum distillation.
-
-
Reduction to (Cyclopropyl-1,1-d₂)-methanol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum deuteride (LAD) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether dropwise to the LAD suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to yield (cyclopropyl-1,1-d₂)-methanol.
-
Protocol 3.1.2: Conversion to (Cyclopropyl-1,1-d₂)-methyl Bromide
The deuterated alcohol can be converted to the corresponding bromide using standard methods, for example, with phosphorus tribromide (PBr₃) or by the Appel reaction.
Radical Generation and Rearrangement
The cyclopropylmethyl radical is typically generated from the corresponding bromide using a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).
Protocol 3.2.1: AIBN-Initiated Radical Rearrangement
Materials:
-
(Cyclopropyl-1,1-d₂)-methyl bromide (or other isotopically labeled precursor)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Radical trap (if desired, e.g., a thiol)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the isotopically labeled cyclopropylmethyl bromide and a catalytic amount of AIBN in anhydrous benzene or toluene.
-
Add tributyltin hydride to the solution. The concentration of the reactants should be kept low to favor the unimolecular rearrangement over intermolecular reactions.
-
Heat the reaction mixture to 80 °C (the decomposition temperature of AIBN) for 2-4 hours.[5]
-
Monitor the reaction progress by GC-MS to observe the consumption of the starting material and the formation of products.
-
Upon completion, cool the reaction mixture to room temperature.
-
The primary products will be a mixture of unrearranged (deuterated cyclopropylmethane) and rearranged (deuterated 1-butene) products, formed by hydrogen (or deuterium) abstraction from the tin hydride. If a different trapping agent is used, the corresponding trapped products will be formed.
Product Analysis
The ratio of unrearranged to rearranged products is determined using gas chromatography-mass spectrometry (GC-MS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
GC-MS Analysis
GC-MS is a powerful technique for separating and identifying the volatile products of the radical reaction. By analyzing the mass spectra, the isotopic distribution in the products can be determined.
Protocol 4.1.1: GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar column like DB-1 or similar)
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., diethyl ether or pentane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all components. The exact program will need to be optimized based on the specific products and column used.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected products (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unrearranged and rearranged products by their retention times and mass spectra.
-
Determine the relative abundance of the isotopologues by integrating the peak areas of their respective molecular ions or characteristic fragment ions in the mass spectra.[6]
-
Quantitative NMR (qNMR) Analysis
qNMR can be used to determine the product ratio by integrating the signals corresponding to specific protons in the unrearranged and rearranged products.[7]
Protocol 4.2.1: qNMR Analysis of Product Ratios
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Carefully remove the solvent from the reaction mixture under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the unrearranged and rearranged products. For example, the olefinic protons of the 3-butenyl product will be distinct from the cyclopropyl protons of the unrearranged product.
-
Integrate the well-resolved signals of the products and the internal standard.
-
Calculate the molar ratio of the products based on their integral values relative to the integral of the internal standard.
-
Data Presentation and Interpretation
The quantitative data obtained from GC-MS or qNMR analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Product Distribution in the Rearrangement of Unlabeled and Deuterated Cyclopropylmethyl Radicals
| Precursor | Unrearranged Product (%) | Rearranged Product (%) | Kinetic Isotope Effect (kH/kD) |
| Cyclopropylmethyl Bromide | X | Y | - |
| (Cyclopropyl-1,1-d₂)-methyl Bromide | X' | Y' | Calculated Value |
Note: The values X, Y, X', and Y' are placeholders for experimentally determined product percentages. The Kinetic Isotope Effect (KIE) is calculated from the relative rates of rearrangement of the unlabeled and labeled radicals.
The observed KIE can provide insights into the mechanism of the rearrangement. A primary KIE greater than 1 suggests that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
Signaling Pathways and Mechanistic Diagrams
The rearrangement of the cyclopropylmethyl radical can be visualized to illustrate the movement of atoms, which is particularly insightful when isotopic labels are involved.
References
- 1. Kinetic isotope effects calculated with the instanton method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility in science: calculated kinetic isotope effects for cyclopropyl carbinyl radical. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. CN106588568B - A kind of preparation method of 1,1- cyclopropyl dimethanol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Biomolecules with (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl-d2)cyclopropane-1-d1 is a deuterated chemical probe designed for the derivatization of biomolecules. This stable isotope-labeled reagent allows for the introduction of a cyclopropylmethyl-d3 moiety onto nucleophilic functional groups within biological molecules. The presence of deuterium atoms provides a unique mass signature, facilitating the identification and quantification of derivatized molecules using mass spectrometry (MS). This is particularly valuable in metabolomics, proteomics, and drug metabolism studies for distinguishing derivatized analytes from endogenous molecules and for use as an internal standard in quantitative assays.
The primary mode of action for (Bromomethyl-d2)cyclopropane-1-d1 is through nucleophilic substitution, where the bromine atom is displaced by a nucleophile, such as a thiol, amine, or carboxylate group, forming a stable covalent bond.
Key Applications
-
Mass Spectrometry-Based Quantitative Analysis: The predictable mass shift of +58.07 Daltons upon derivatization allows for the development of sensitive and specific quantitative assays using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated label serves as an ideal internal standard, co-eluting with the analyte of interest and correcting for matrix effects and variations in instrument response.
-
Metabolite Identification: Derivatization with (Bromomethyl-d2)cyclopropane-1-d1 can improve the chromatographic separation and ionization efficiency of polar metabolites, aiding in their identification. The isotopic signature helps to confirm the presence of specific functional groups.
-
Protein Modification and Analysis: In proteomics, this reagent can be used to selectively alkylate cysteine residues.[1][2][3] This modification can be used to cap free thiols, preventing disulfide bond formation and aiding in protein identification and structural analysis.[3]
-
Drug Development: The reagent can be used to derivatize drug candidates or their metabolites containing suitable nucleophilic groups, enabling precise quantification in complex biological matrices during pharmacokinetic and pharmacodynamic studies.
Chemical Properties
| Property | Value |
| Chemical Name | (Bromomethyl-d2)cyclopropane-1-d1 |
| CAS Number | 1219799-17-3[1] |
| Molecular Formula | C4H4BrD3[1] |
| Monoisotopic Mass of Derivatizing Group (-CH(D)-CD2-C3H4) | 58.07 Da |
Quantitative Data Summary
The derivatization of biomolecules with (Bromomethyl-d2)cyclopropane-1-d1 results in a precise and predictable mass increase. This allows for the clear identification of derivatized species in a mass spectrum.
| Biomolecule Functional Group | Reaction Type | Mass Shift (Monoisotopic) |
| Thiol (-SH) | Alkylation | +58.07 Da |
| Carboxylic Acid (-COOH) | Esterification | +58.07 Da |
| Primary/Secondary Amine (-NH2, -NHR) | Alkylation | +58.07 Da |
Experimental Protocols
Protocol 1: Derivatization of Thiol-Containing Biomolecules (e.g., Cysteine Residues in Peptides)
This protocol describes the alkylation of free thiol groups in peptides or small molecules.
Materials:
-
(Bromomethyl-d2)cyclopropane-1-d1
-
Biomolecule sample (e.g., peptide, protein digest, or small molecule)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the biomolecule sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1-10 µM.
-
Reduction (for peptides/proteins): To reduce disulfide bonds, add TCEP solution to a final concentration of 5 mM. Incubate the mixture at 37°C for 30 minutes.
-
Derivatization Reaction: Add a 10-fold molar excess of (Bromomethyl-d2)cyclopropane-1-d1 (dissolved in ACN) to the sample.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
Quenching: Quench the reaction by adding formic acid to a final concentration of 0.1% to acidify the solution.
-
Sample Cleanup: The derivatized sample can be desalted and concentrated using a C18 ZipTip or equivalent solid-phase extraction method prior to LC-MS analysis.
-
LC-MS Analysis: Analyze the sample by LC-MS, monitoring for the expected mass shift of +58.07 Da in the parent ion and corresponding fragment ions.
Protocol 2: Derivatization of Carboxylic Acid-Containing Biomolecules (e.g., Fatty Acids, Drug Metabolites)
This protocol describes the esterification of carboxylic acid groups. This reaction may require a catalyst for efficient conversion.
Materials:
-
(Bromomethyl-d2)cyclopropane-1-d1
-
Biomolecule sample containing a carboxylic acid
-
Anhydrous Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the dried biomolecule sample in anhydrous ACN.
-
Catalyst Addition: Add a 2-fold molar excess of DIPEA to the sample solution.
-
Derivatization Reaction: Add a 5-fold molar excess of (Bromomethyl-d2)cyclopropane-1-d1 to the reaction mixture.
-
Incubation: Incubate the reaction at 60°C for 1 hour.
-
Solvent Evaporation: After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., 50% ACN in water with 0.1% FA) for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample by LC-MS, looking for the characteristic mass increase of +58.07 Da.
Visualizations
References
- 1. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Note: Quantitative Analysis of Cyclopropylfentanyl in Human Plasma by LC-MS/MS Using (Bromomethyl-d2)cyclopropane-1-d1 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The cyclopropylmethyl moiety is a key structural feature in a number of pharmacologically active compounds. Accurate and precise quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a hypothetical, yet scientifically plausible, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cyclopropylfentanyl in human plasma. The method employs a stable isotope-labeled internal standard, (Bromomethyl-d2)cyclopropane-1-d1, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the entire analytical workflow, from extraction to ionization.[3] This co-elution and similar ionization behavior allow for reliable correction of variations, leading to robust and accurate quantification.[1][3]
Principle of the Method
A known amount of the internal standard (IS), (Bromomethyl-d2)cyclopropane-1-d1, is added to plasma samples containing the analyte, cyclopropylfentanyl. Following a protein precipitation step to remove macromolecules, the supernatant is directly injected into an LC-MS/MS system. The analyte and the internal standard are separated from other matrix components by reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
Cyclopropylfentanyl standard
-
(Bromomethyl-d2)cyclopropane-1-d1 (Internal Standard)
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of cyclopropylfentanyl in methanol.
-
Prepare a 1 mg/mL stock solution of (Bromomethyl-d2)cyclopropane-1-d1 in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cyclopropylfentanyl by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the primary stock solution of the internal standard with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix interferences.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Cyclopropylfentanyl: Precursor Ion > Product Ion
-
(Bromomethyl-d2)cyclopropane-1-d1 (IS): Precursor Ion > Product Ion
-
-
Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve of cyclopropylfentanyl in human plasma.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 25 | 32,000 | 49,800 | 0.643 |
| 50 | 65,000 | 50,200 | 1.295 |
| 100 | 132,000 | 49,500 | 2.667 |
| 250 | 330,000 | 50,100 | 6.587 |
| 500 | 655,000 | 49,900 | 13.126 |
A linear regression of the Analyte/IS Peak Area Ratio versus the Concentration of cyclopropylfentanyl would be used to determine the concentration in unknown samples.
Diagrams
Caption: Experimental workflow for the quantitative analysis of cyclopropylfentanyl.
Caption: Logical relationship for quantification using an internal standard.
Discussion
This application note outlines a hypothetical LC-MS/MS method for the quantification of cyclopropylfentanyl in human plasma using (Bromomethyl-d2)cyclopropane-1-d1 as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for potential variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. The described workflow, from sample preparation to data analysis, represents a robust approach for the quantitative analysis of cyclopropylmethyl-containing compounds in complex biological matrices. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in the fields of drug development and forensic toxicology.
References
Application Notes and Protocols for Cross-Coupling Reactions with (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl-d2)cyclopropane-1-d1 is a valuable building block in medicinal chemistry and drug development. The incorporation of deuterium can offer significant advantages, including altered metabolic profiles and enhanced pharmacokinetic properties of drug candidates. This document provides detailed protocols for the application of (Bromomethyl-d2)cyclopropane-1-d1 in three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of deuterated molecules.
The protocols provided herein are generalized based on established methodologies for similar non-deuterated substrates. Researchers should consider these as robust starting points for optimization with their specific coupling partners.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to the success of these reactions is the rigorous exclusion of oxygen and moisture.
Application Notes and Protocols: Synthesis of Deuterated 1,4-Dienes Using (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of deuterated 1,4-dienes utilizing a novel approach involving the iron-catalyzed cross-coupling of (Bromomethyl-d2)cyclopropane-1-d1 with alkenyl Grignard reagents. This method offers a strategic advantage for introducing isotopic labels into 1,4-diene structures, which are valuable building blocks in medicinal chemistry and materials science. The protocol is based on established principles of iron-catalyzed cross-coupling reactions and the ring-opening of cyclopropylmethyl halides.
Introduction
Deuterium-labeled compounds are of significant interest in drug development and mechanistic studies due to the kinetic isotope effect, which can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates. The 1,4-diene motif is a common structural feature in many biologically active molecules and synthetic intermediates. This application note details a proposed synthetic route to access deuterated 1,4-dienes, a class of molecules for which synthetic protocols are not widely established. The key starting material, (Bromomethyl-d2)cyclopropane-1-d1, allows for the precise introduction of three deuterium atoms into the final product. The proposed synthesis proceeds via an iron-catalyzed cross-coupling reaction between (Bromomethyl-d2)cyclopropane-1-d1 and a suitable alkenyl Grignard reagent, which induces a ring-opening of the cyclopropylmethyl system to generate the desired deuterated 1,4-diene.
Proposed Reaction Scheme
The overall transformation involves the reaction of (Bromomethyl-d2)cyclopropane-1-d1 with a generic alkenyl Grignard reagent in the presence of an iron catalyst. The reaction is expected to proceed through a radical-mediated ring-opening of the cyclopropylmethyl moiety.
Application Notes & Protocols: Site-Specific Isotopic Reinforcement by Introducing a Cyclopropylmethyl-d2 Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Metabolic Stability with Deuterium
The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1] The strained three-membered ring can sterically shield adjacent positions from enzymatic attack and its electronic properties can influence receptor binding. However, the methylene (-CH2-) bridge of the cyclopropylmethyl group can be susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, a primary pathway for drug metabolism and clearance.[1][2]
Site-specific deuteration is a modern strategy in drug design to enhance metabolic stability.[3] By replacing hydrogen atoms at a metabolically vulnerable position with their heavier, stable isotope deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond.[] This difference in bond energy leads to a slower rate of bond cleavage by metabolic enzymes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[5][6] Consequently, deuterating the methylene bridge of a cyclopropylmethyl group (c-Pr-CH₂-R → c-Pr-CD₂-R) can significantly reduce the rate of oxidative metabolism at this position, potentially leading to:
-
Increased drug half-life (t½) [7]
-
Reduced intrinsic clearance (CLint) [8]
-
Improved oral bioavailability
-
Reduced formation of potentially toxic metabolites [9]
-
Lower required dosage and less frequent administration []
This document provides detailed protocols for the synthesis of a key deuterated building block, (cyclopropyl-d2-methyl)bromide , and its application in the N- and O-alkylation of molecules.
A Note on Nomenclature: The term "cyclopropylmethyl-d3" can be ambiguous. The most common and synthetically accessible strategy for enhancing the metabolic stability of this specific moiety involves deuterating the metabolically labile methylene bridge, resulting in a cyclopropylmethyl-d2 group. Achieving d3-labeling would require an additional, often more complex, deuteration on the cyclopropyl ring itself. These protocols focus on the preparation and introduction of the cyclopropylmethyl-d2 group.
Synthetic Strategy & Protocols
The introduction of a cyclopropylmethyl-d2 group is typically achieved by alkylating a nucleophilic substrate (such as an amine, phenol, or thiol) with a deuterated electrophile. A versatile and highly reactive electrophile for this purpose is (cyclopropyl-d2-methyl)bromide. The synthetic route to this key intermediate starts from a commercially available cyclopropane derivative, ethyl cyclopropanecarboxylate.
Diagram 1: Synthetic Pathway to (Cyclopropyl-d2-methyl)bromide
Caption: Synthetic route from ethyl cyclopropanecarboxylate to the key deuterated intermediate.
Protocol: Synthesis of (Cyclopropyl-d2-methyl)methanol
This protocol describes the reduction of an ester to a dideuterated primary alcohol using Lithium Aluminum Deuteride (LiAlD₄).
Materials:
-
Ethyl cyclopropanecarboxylate
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere synthesis (oven-dried)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend Lithium Aluminum Deuteride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere and cool the slurry to 0 °C using an ice bath.
-
Dissolve ethyl cyclopropanecarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlD₄ slurry via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:
-
Deionized water (X mL, where X = grams of LiAlD₄ used)
-
15% NaOH solution (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude (cyclopropyl-d2-methyl)methanol.
-
The product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation to afford a colorless oil.
Protocol: Synthesis of (Cyclopropyl-d2-methyl)bromide
This protocol details the conversion of the deuterated alcohol to the corresponding bromide, a versatile alkylating agent.
Materials:
-
(Cyclopropyl-d2-methyl)methanol (from Protocol 2.1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (cyclopropyl-d2-methyl)methanol (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via syringe, ensuring the temperature remains below 5 °C.
-
After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the filtrate under reduced pressure (Note: the product is volatile).
-
Purification by distillation yields (cyclopropyl-d2-methyl)bromide as a colorless, volatile liquid.
Protocol: N-Alkylation of a Primary Amine
This protocol provides a general method for attaching the cyclopropylmethyl-d2 group to a primary amine.
Materials:
-
Primary amine substrate (e.g., aniline, benzylamine)
-
(Cyclopropyl-d2-methyl)bromide (from Protocol 2.2)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary amine (1.0 eq.) in MeCN, add K₂CO₃ (2.0 eq.).
-
Add (cyclopropyl-d2-methyl)bromide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 4-12 hours). Note: Over-alkylation to the tertiary amine can occur.[10][11]
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired secondary amine.
Application Case Study: Metabolic Stabilization
The Principle: Blocking CYP450 Metabolism
The primary mechanism of metabolic stabilization by deuteration of the cyclopropylmethyl group is the reduction in the rate of CYP450-mediated benzylic-like oxidation. The KIE slows the initial hydrogen (or deuterium) atom abstraction, which is often the rate-limiting step in the oxidation process. This can lead to a significant increase in the metabolic half-life of the compound.
Diagram 2: Mechanism of Metabolic Stabilization
Caption: Deuteration slows CYP450 oxidation via the Kinetic Isotope Effect (KIE).
Quantitative Data: In Vitro Metabolic Stability
To assess the impact of deuteration, compounds are often incubated with human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes. The disappearance of the parent drug over time is monitored by LC-MS/MS to determine key metabolic parameters.
Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| CMPD-H | R-CH₂ -cPr | 15 | 92.4 |
| CMPD-D2 | R-CD₂ -cPr | 65 | 21.3 |
Data are hypothetical but representative for demonstration purposes. R represents the core of a drug molecule.
Interpretation: As shown in Table 1, the deuterated analogue CMPD-D2 exhibits a 4.3-fold increase in metabolic half-life and a corresponding 4.3-fold decrease in intrinsic clearance compared to its non-deuterated counterpart, CMPD-H . This quantitative improvement is a direct consequence of the kinetic isotope effect at the site of metabolism and demonstrates the potential of this strategy to improve a drug candidate's pharmacokinetic profile.
Protocol: Human Liver Microsome (HLM) Stability Assay
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
96-well incubation plate and analytical plate
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock with phosphate buffer.
-
In the 96-well incubation plate, add phosphate buffer and the HLM solution (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "T=0" and "No NADPH" controls.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold ACN containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation parameters.
Diagram 3: Experimental Workflow for HLM Stability Assay
Caption: Workflow for determining in vitro metabolic stability using human liver microsomes.
Conclusion
The strategic introduction of a cyclopropylmethyl-d2 group serves as a powerful tool for medicinal chemists to mitigate metabolic liabilities associated with this common structural motif. By leveraging the kinetic isotope effect, researchers can significantly improve the pharmacokinetic properties of drug candidates, potentially leading to safer and more effective medicines. The synthetic and analytical protocols provided herein offer a practical guide for the application of this isotopic reinforcement strategy in drug discovery and development programs.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. deutramed.com [deutramed.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Enzymatic Reactions Involving Deuterated Cyclopropane Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of deuterated substrates in enzymology is a powerful tool for elucidating reaction mechanisms, determining rate-limiting steps, and understanding enzyme-substrate interactions. The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). This effect provides invaluable insights into the transition state of a reaction. Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties, which can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and protocols for studying enzymatic reactions involving deuterated cyclopropane substrates, with a focus on two key enzyme systems: E. coli Cyclopropane Fatty Acid Synthase and engineered Cytochrome P450s for cyclopropanation.
Section 1: E. coli Cyclopropane Fatty Acid Synthase
Application Note:
E. coli Cyclopropane Fatty Acid (CFA) Synthase catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of unsaturated fatty acyl chains within phospholipid bilayers. This post-translational modification is crucial for the adaptation of bacterial cell membranes to various environmental stresses. The use of deuterated SAM ([methyl-D₃]-SAM) allows for the investigation of the reaction mechanism, particularly the kinetic significance of the C-H bond cleavage events. A significant intermolecular primary tritium kinetic isotope effect ((T)V/K(app) = 1.8 ± 0.1) has been measured using [methyl-³H₃]-S-adenosyl-L-methionine, suggesting that the deprotonation step is partially rate-determining.[1] This indicates that both the initial methyl transfer and the subsequent deprotonation contribute to the overall reaction rate.
Quantitative Data:
| Enzyme | Substrate (Deuterated) | Kinetic Parameter | Value | Reference |
| E. coli CFA Synthase | [methyl-³H₃]-SAM | (T)V/K(app) | 1.8 ± 0.1 | [1] |
| E. coli CFA Synthase | S-adenosyl-L-methionine | Km | 90 µM | |
| E. coli CFA Synthase | S-adenosyl-L-methionine | Specific Activity | 5 x 10⁻² µmol/min/mg |
Experimental Protocols:
1. Purification of E. coli Cyclopropane Fatty Acid Synthase: [2][3][4][5]
-
Expression: Overexpress His₆-tagged CFA synthase in E. coli using a suitable expression system (e.g., pET vector in BL21(DE3) cells).
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM HEPES, 300 mM KCl, 10 mM imidazole, 10% glycerol, pH 7.5) and lyse by sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing 20-50 mM imidazole.
-
Elution: Elute the His₆-tagged CFA synthase with a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography.
-
Vesicle Flotation Method:
-
Precipitate the partially purified enzyme with ammonium sulfate.
-
Resuspend the pellet and incubate with phospholipid vesicles.
-
Perform sucrose density gradient centrifugation to float the enzyme-vesicle complexes.
-
2. Synthesis of Deuterated S-adenosyl-L-methionine ([methyl-D₃]-SAM):
-
Detailed chemical synthesis of deuterated SAM can be complex. For enzymatic studies, it is often more practical to purchase commercially available deuterated SAM or to synthesize it enzymatically.
-
Enzymatic Synthesis: Utilize SAM synthetase (methionine adenosyltransferase) to condense L-methionine-d₃ with ATP.[6]
3. Kinetic Isotope Effect Measurement:
-
Reaction Setup: Prepare reaction mixtures containing purified CFA synthase, phospholipid vesicles (e.g., E. coli polar lipid extract), and either unlabeled SAM or [methyl-D₃]-SAM.
-
Reaction Conditions: Incubate at a controlled temperature (e.g., 37°C) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Sampling: At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Product Analysis:
-
Extract the fatty acids from the phospholipids.
-
Derivatize the fatty acids to their methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the formation of cyclopropane fatty acids.
-
For tritium-labeled SAM, liquid scintillation counting can be used to measure the incorporation of the radiolabel into the lipid fraction.
-
-
Data Analysis: Determine the initial reaction rates for both the deuterated and non-deuterated substrates. The KIE is calculated as the ratio of the rate with the light isotope to the rate with the heavy isotope.
Diagrams:
Caption: Reaction catalyzed by Cyclopropane Fatty Acid Synthase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropane fatty acid synthase from Escherichia coli: enzyme purification and inhibition by vinylfluorine and epoxide-containing substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation with Cyclopropylmethyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from cyclopropylmethyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the formation of Grignard reagents from cyclopropylmethyl halides?
The main side reaction is a ring-opening rearrangement to form butenylmagnesium halides. This occurs due to the high strain of the cyclopropane ring and the potential for radical intermediates during the Grignard formation. Another common side reaction is Wurtz coupling, where two cyclopropylmethyl groups couple to form bicyclopropylmethane.
Q2: How does temperature affect the formation of cyclopropylmethylmagnesium halides?
Lower temperatures significantly favor the formation of the desired cyclopropylmethyl Grignard reagent by minimizing the rate of the ring-opening rearrangement. At very low temperatures, such as -75°C, the desired product can be formed in a much higher ratio compared to the rearranged product.[1] Conversely, higher temperatures, such as refluxing in THF, tend to increase the proportion of the ring-opened butenylmagnesium halide.
Q3: What is the influence of the halide (Cl, Br, I) on the reaction?
While comprehensive comparative studies are not abundant in the literature, the general reactivity trend for Grignard formation is I > Br > Cl. However, the choice of halide can also influence the rate of side reactions. The use of more reactive halides like iodide may lead to a faster Grignard formation but could also potentially increase the rate of Wurtz coupling. The optimal choice of halide may require empirical optimization for a specific application.
Q4: Which solvent is best for preparing cyclopropylmethylmagnesium halides?
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent. For minimizing the ring-opening of cyclopropylmethyl Grignard reagents, conducting the reaction in THF at very low temperatures has been shown to be effective.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product after reaction with an electrophile | 1. Significant ring-opening of the Grignard reagent. 2. Wurtz coupling of the cyclopropylmethyl halide. 3. Incomplete Grignard reagent formation. 4. Reaction with atmospheric moisture or oxygen. | 1. Perform the Grignard formation at very low temperatures (-75°C is recommended). 2. Use a slow, dropwise addition of the cyclopropylmethyl halide to the magnesium turnings. 3. Ensure magnesium is properly activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Use a slight excess of magnesium. 4. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of a significant amount of butene-derived side products | The primary cause is the rearrangement of the cyclopropylmethylmagnesium halide to the more stable butenylmagnesium halide. | This is a strong indication that the reaction temperature was too high. Immediately optimize the reaction by lowering the temperature for the Grignard formation step. |
| Formation of a significant amount of bicyclopropylmethane | This is due to the Wurtz coupling side reaction. | Reduce the concentration of the cyclopropylmethyl halide during the reaction by adding it slowly to the magnesium suspension. Ensure efficient stirring. |
| The Grignard reaction does not initiate | 1. Inactive magnesium surface. 2. Presence of moisture in the solvent or on the glassware. 3. Impure cyclopropylmethyl halide. | 1. Activate the magnesium with a small amount of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. 2. Flame-dry all glassware and use anhydrous solvents. 3. Purify the cyclopropylmethyl halide before use. |
Quantitative Data on Product Distribution
The following table summarizes the available quantitative data on the product distribution during the formation of Grignard reagents from cyclopropylmethyl halides.
| Halide | Solvent | Temperature (°C) | Product Ratio (Cyclopropylmethyl : Butenyl) | Notes |
| Bromide | THF | -75 | 11 : 1 | Formation with a Mg/THF slurry. Products were determined after carbonation to their corresponding carboxylic acids.[1] |
Note: There is a notable lack of comprehensive, systematic studies in the reviewed literature that directly compare the effects of different halides, a range of temperatures, and various ethereal solvents on the quantitative product distribution.
Experimental Protocols
Protocol 1: Low-Temperature Formation of Cyclopropylmethylmagnesium Bromide
This protocol is designed to minimize the ring-opening side reaction.
Materials:
-
Magnesium turnings
-
Cyclopropylmethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel. Ensure the entire system is under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of cyclopropylmethyl bromide in anhydrous THF. Add a small portion of this solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and a slight increase in temperature.
-
Grignard Formation at Low Temperature: Once initiated, cool the reaction flask to -75°C using a dry ice/acetone bath. Add the remaining cyclopropylmethyl bromide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at -75°C.
-
Completion: After the addition is complete, allow the mixture to stir at -75°C for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is then ready for reaction with an electrophile at low temperature.
Visualizations
Caption: Primary reaction pathways in the formation of Grignard reagents from cyclopropylmethyl halides.
Caption: A troubleshooting workflow for optimizing Grignard reactions with cyclopropylmethyl halides.
References
Technical Support Center: Optimizing Coupling Reactions for (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing coupling reactions involving (Bromomethyl-d2)cyclopropane-1-d1. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for (Bromomethyl-d2)cyclopropane-1-d1?
A1: (Bromomethyl-d2)cyclopropane-1-d1, as a primary alkyl bromide, is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of C(sp³)-N bonds with primary or secondary amines.[1]
-
Sonogashira Coupling: For creating C(sp³)-C(sp) bonds with terminal alkynes.
-
Heck Coupling: For the reaction with alkenes to form substituted alkenes.[2]
Q2: How does the deuterium labeling in (Bromomethyl-d2)cyclopropane-1-d1 affect the reaction?
A2: The presence of deuterium can influence the reaction through the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if the cleavage of a C-D bond is involved in the rate-determining step. For reactions where the C-Br bond cleavage is rate-limiting, the effect of deuterium on the methyl group and cyclopropane ring is generally minimal. However, deuteration can enhance the metabolic stability of the final product by slowing down enzymatic C-H bond cleavage, a significant advantage in drug development.[3]
Q3: What are the primary challenges when working with cyclopropylmethyl halides in coupling reactions?
A3: A key challenge is the potential for ring-opening of the cyclopropylmethyl moiety, which can occur as a side reaction under certain palladium-catalyzed conditions. This is particularly a risk with elevated temperatures and certain catalyst systems. Careful optimization of reaction conditions, including the choice of ligand and a lower reaction temperature, can minimize this side reaction.[4]
Q4: How do I choose the appropriate palladium catalyst and ligand for my coupling reaction?
A4: The choice of catalyst and ligand is critical for a successful coupling reaction. For C(sp³)-C(sp²) couplings like the Suzuki-Miyaura reaction with alkyl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos are often effective in promoting the desired reaction and suppressing side reactions. For Buchwald-Hartwig amination, ligands like BrettPhos or RuPhos are commonly used for coupling primary amines.[5] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | - Use a pre-activated Pd(0) source or a reliable precatalyst. - Ensure an inert atmosphere is maintained throughout the reaction.[6] |
| 2. Inefficient Transmetalation | - The choice of base is critical; screen stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure the base is anhydrous and of high purity.[7] | |
| 3. Protodeboronation of Boronic Acid | - Use the boronic acid immediately after preparation or purchase. - Consider using a more stable boronic ester (e.g., pinacol ester).[7] | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. High Reaction Temperature | - Lower the reaction temperature and extend the reaction time. |
| 2. Inappropriate Ligand | - Use bulky, electron-rich ligands to favor reductive elimination over side reactions.[8] | |
| 3. Presence of Oxygen | - Rigorously degas all solvents and reagents.[7] |
B. Buchwald-Hartwig Amination: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation | - Use a more robust ligand such as BrettPhos or RuPhos.[5] - Ensure strict exclusion of air and moisture. |
| 2. Weak Base | - Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. | |
| 3. Poor Substrate Solubility | - Screen different anhydrous solvents like toluene, dioxane, or THF. | |
| Amine Homocoupling | 1. Inappropriate Ligand-to-Metal Ratio | - Optimize the ligand-to-palladium ratio; typically a 1.1:1 to 2:1 ratio is effective. |
| 2. High Catalyst Loading | - Reduce the catalyst loading to the minimum effective concentration (e.g., 0.5-2 mol%). |
C. Sonogashira Coupling: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Copper Co-catalyst | - Use a fresh, high-purity source of CuI. |
| 2. Inefficient Palladium Catalyst | - For sp³-C(sp) coupling, more specialized catalyst systems may be needed. Consider screening different palladium sources and ligands. | |
| 3. Amine Base Issues | - Ensure the amine base (e.g., Et₃N, DIPEA) is dry and distilled. | |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen | - Rigorously degas all solvents and reagents.[7] |
| 2. High Copper Concentration | - Reduce the amount of copper co-catalyst. | |
| 3. Slow Cross-Coupling Rate | - Consider a copper-free Sonogashira protocol to eliminate this side reaction.[9][10] |
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling of (Bromomethyl-d2)cyclopropane-1-d1 with an Arylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the bromide). Then, add (Bromomethyl-d2)cyclopropane-1-d1 (1.0 equiv.) via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. General Protocol for Buchwald-Hartwig Amination of (Bromomethyl-d2)cyclopropane-1-d1 with a Primary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add NaOt-Bu (1.4 equiv.), Pd₂(dba)₃ (1-2 mol%), and BrettPhos (2-4 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon.
-
Reagent Addition: Under an argon atmosphere, add anhydrous toluene, the primary amine (1.2 equiv.), and (Bromomethyl-d2)cyclopropane-1-d1 (1.0 equiv.).
-
Reaction: Stir the reaction mixture at 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
IV. Visualizations
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing deuterium scrambling in reactions with (Bromomethyl-d2)cyclopropane-1-d1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Bromomethyl-d2)cyclopropane-1-d1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deuterium scrambling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium scrambling and why is it a problem in reactions with (Bromomethyl-d2)cyclopropane-1-d1?
Q2: What is the primary cause of deuterium scrambling in these reactions?
A2: The principal cause of deuterium scrambling is the formation of a carbocation intermediate at the methylene carbon. The resulting cyclopropylmethyl cation is highly stabilized through resonance, but it is also prone to rapid rearrangement to form cyclobutyl and homoallyl cations.[1] This rearrangement process allows for the migration of deuterium atoms, leading to a scrambled distribution in the final product.
Q3: How can I prevent the formation of the cyclopropylmethyl cation?
A3: To prevent carbocation formation and subsequent scrambling, it is crucial to favor a direct nucleophilic substitution (SN2) pathway over a carbocation-mediated (SN1) pathway. SN2 reactions are concerted, meaning the nucleophile attacks the electrophilic carbon at the same time the leaving group departs, thus avoiding the formation of a discrete carbocation intermediate.
Q4: What are the key experimental factors to control to favor an SN2 reaction?
A4: The key factors to control are:
-
Solvent: Use polar aprotic solvents.
-
Temperature: Maintain low reaction temperatures.
-
Nucleophile: Employ strong, non-basic nucleophiles at a high concentration.
-
Leaving Group: Bromide is a good leaving group for SN2 reactions.
Troubleshooting Guides
Issue: I am observing significant deuterium scrambling in my product.
This guide will walk you through potential causes and solutions to minimize or eliminate deuterium scrambling in your reactions with (Bromomethyl-d2)cyclopropane-1-d1.
Troubleshooting Step 1: Evaluate Your Reaction Conditions
The formation of the cyclopropylmethyl cation is the root cause of scrambling. Your primary goal is to create an environment that strongly favors a direct SN2 attack.
dot
Caption: Logical workflow for troubleshooting deuterium scrambling.
Troubleshooting Step 2: Optimize Your Experimental Parameters
Based on the principles of SN2 reactions, consider the following optimizations:
1. Solvent Selection:
-
Problem: Protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate, promoting the SN1 pathway and leading to scrambling.
-
Solution: Switch to a polar aprotic solvent . These solvents can dissolve the nucleophile but do not solvate it as strongly, leaving it more available for nucleophilic attack.
2. Temperature Control:
-
Problem: Higher temperatures provide the activation energy for carbocation rearrangement.
-
Solution: Perform the reaction at low temperatures . This reduces the rate of rearrangement, giving the nucleophile a better opportunity to attack the desired carbon before scrambling occurs. A patent for the synthesis of (Bromomethyl)cyclopropane suggests temperatures below 0°C to limit ring-opening by-products, a related issue driven by the strained ring.
3. Choice of Nucleophile:
-
Problem: Weak or sterically hindered nucleophiles may react too slowly, allowing time for carbocation rearrangement. Strongly basic nucleophiles can lead to elimination side reactions.
-
Solution: Use a strong, non-basic nucleophile at a relatively high concentration. This will increase the rate of the desired SN2 reaction.
Data Presentation: Influence of Reaction Parameters on Deuterium Scrambling
The following table summarizes the expected effect of different experimental parameters on the extent of deuterium scrambling.
| Parameter | Condition Favoring LOW Scrambling (SN2) | Condition Favoring HIGH Scrambling (SN1) | Rationale |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Polar Protic (e.g., H2O, EtOH, MeOH) | Polar protic solvents stabilize the carbocation intermediate. |
| Temperature | Low Temperature (e.g., -78°C to 0°C) | High Temperature | Lower temperatures disfavor the rearrangement of the carbocation. |
| Nucleophile | Strong, non-basic (e.g., I-, CN-, N3-) | Weak (e.g., H2O, ROH) or Sterically Hindered | Strong nucleophiles favor the bimolecular SN2 mechanism. |
| Concentration | High Nucleophile Concentration | Low Nucleophile Concentration | A higher concentration of the nucleophile increases the rate of the SN2 reaction. |
Experimental Protocols
While specific protocols for (Bromomethyl-d2)cyclopropane-1-d1 are not widely published, the following general procedures for SN2 reactions with primary bromides can be adapted. It is crucial to monitor the deuterium distribution in the product using NMR or mass spectrometry to validate the success of the chosen conditions.
General Protocol for a Low-Scrambling SN2 Reaction
-
Preparation:
-
Dry all glassware thoroughly.
-
Use an inert atmosphere (e.g., nitrogen or argon).
-
Select a dry, polar aprotic solvent (e.g., acetone or DMF).
-
-
Reaction Setup:
-
Dissolve the nucleophile (e.g., sodium cyanide, 1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired low temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
-
Addition of Substrate:
-
Dissolve (Bromomethyl-d2)cyclopropane-1-d1 (1.0 equivalent) in a small amount of the same cold solvent.
-
Add the substrate solution dropwise to the cold, stirring solution of the nucleophile over a period of 30-60 minutes.
-
-
Reaction and Monitoring:
-
Maintain the low temperature and stir the reaction mixture.
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Analysis:
-
Quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purify the product by chromatography or distillation.
-
Crucially, analyze the purified product by 2H NMR or high-resolution mass spectrometry to determine the extent of deuterium scrambling.
-
dot
Caption: General experimental workflow for minimizing deuterium scrambling.
References
Technical Support Center: Purification of Isotopically Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isotopically labeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of isotopically labeled compounds critical?
A1: Purification is essential to ensure the quality, safety, and efficacy of isotopically labeled compounds, particularly in drug discovery and clinical studies.[1] Impurities, such as unreacted labeling reagents, byproducts, or solvents, can interfere with experimental results, compromise the efficacy of a drug, or even cause harm.[1] High-purity radiolabeled test substances are fundamental for accurate metabolic tracking and minimizing experimental and financial costs.[1] For diagnostic radiolabeled compounds, a purity of over 95% is often desirable to ensure that the biodistribution is not distorted by impurities, which could invalidate clinical diagnoses.[2]
Q2: What are the most common methods for purifying isotopically labeled compounds?
A2: The most common and reliable purification techniques are chromatographic methods.[1][3] High-Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE) are versatile and widely used.[3] For proteins, affinity chromatography is also a common technique.[4] The choice of method depends on the compound's properties, the nature of the impurities, and the required purity level.
Q3: How do I remove unreacted labeling reagents or precursors?
A3: This is a significant challenge due to the high structural similarity between the desired product and impurities.[3]
-
HPLC: Optimizing the mobile phase composition or gradient is crucial for achieving better separation.[5]
-
SPE: A wash step with a solvent that selectively removes the precursor without eluting the product can be effective.[5]
-
Scavengers: Functionalized silica supports, known as scavengers, can selectively bind to unreacted reagents, allowing them to be removed by simple filtration.[6]
-
Reaction Stoichiometry: Reducing the initial amount of precursor can help, but this must be balanced against potential impacts on yield.[5]
Q4: How can I confirm the purity of my final isotopically labeled product?
A4: The purity of the final product is typically confirmed using analytical techniques such as:
-
Analytical Radio-HPLC or Radio-TLC (Thin-Layer Chromatography): These methods are standard for assessing radiochemical purity.[5]
-
Mass Spectrometry (MS): MS is used to determine the extent of isotope incorporation and to identify the labeled compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Analysis: NMR is another powerful tool for confirming the structure and purity of the labeled compound.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of isotopically labeled compounds, offering potential causes and recommended solutions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of isotopically labeled compounds. However, various issues can arise during the process. This guide provides solutions to common HPLC problems.
Logical Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Quantitative Data Summary: Common HPLC Issues & Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low Radiochemical Purity | Incomplete reaction or side reactions.[5] | Optimize radiosynthesis conditions (temperature, time).[5] |
| Inefficient separation from impurities.[5] | Adjust HPLC mobile phase composition or gradient.[5] | |
| Loss of Product / Low Yield | Incomplete elution from the HPLC column.[5] | Ensure complete elution of the product peak; check for secondary interactions. |
| Radiolytic decomposition.[5] | Minimize synthesis and purification time; consider using radical scavengers.[5] | |
| Poor HPLC Peak Shape | Inappropriate mobile phase pH.[5] | Adjust pH to ensure the analyte is in a single ionic form.[5] |
| Sample overload.[5] | Inject a smaller sample volume or a more dilute sample.[5] | |
| Column degradation or contamination.[5] | Use a guard column and flush the analytical column regularly.[5][9] | |
| Inconsistent Retention Times | Poor temperature control.[10] | Use a thermostatted column oven.[9][10] |
| Incorrect mobile phase composition.[10] | Prepare fresh mobile phase; ensure proper mixing for gradient methods.[10] | |
| Insufficient column equilibration.[10] | Increase column equilibration time (at least 10 column volumes).[9][10] |
Solid Phase Extraction (SPE) Troubleshooting
SPE is a rapid and effective method for sample cleanup and purification.
Quantitative Data Summary: Common SPE Issues & Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent or Low Recovery | Incomplete conditioning of the SPE cartridge.[5] | Ensure the cartridge is properly conditioned with the recommended solvents.[5] |
| Sample breakthrough during loading.[5] | Do not exceed the loading capacity of the cartridge; load the sample slowly.[5] | |
| Incomplete elution of the analyte.[5] | Optimize the elution solvent composition and volume to ensure full recovery.[5] | |
| High Precursor/Impurity Contamination | Inefficient separation of product from precursor. | Select a more appropriate SPE cartridge and optimize wash and elution solvents.[5] |
| Co-elution of impurities with the product. | Add a selective wash step with a solvent that removes impurities without eluting the product.[5] |
Experimental Protocols & Workflows
General Purification Workflow for Isotopically Labeled Compounds
This workflow outlines the typical steps from crude product to a purified, characterized compound.
Caption: General workflow for purification of labeled compounds.
Detailed Methodology: HPLC Purification of a Radiolabeled Compound
This protocol provides a general methodology for purifying a radiolabeled small molecule using reversed-phase HPLC.
-
System Preparation:
-
Ensure the HPLC system is free of leaks and functioning correctly.
-
Prepare fresh mobile phases (e.g., Solvent A: Water with 0.1% Trifluoroacetic Acid; Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid). Degas the mobile phases thoroughly.[10]
-
Equilibrate the semi-preparative C18 column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.[9]
-
-
Sample Preparation:
-
After the labeling reaction, quench the reaction if necessary.
-
Dissolve the crude reaction mixture in a small volume of a solvent compatible with the mobile phase, preferably the initial mobile phase itself.[11]
-
-
Purification Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run a gradient elution method. A typical gradient might be 5% to 95% Solvent B over 20-30 minutes, but this must be optimized for the specific compound.
-
Monitor the elution using a UV detector and a radioactivity detector connected in series.
-
-
Fraction Collection:
-
Collect fractions corresponding to the radioactive peak of interest. The peak should ideally be well-resolved from precursor and impurity peaks.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator or nitrogen stream.
-
Reformulate the purified radiopharmaceutical into an injectable buffer or appropriate solvent for subsequent experiments.[3]
-
-
Quality Control:
-
Inject a small aliquot of the final product onto an analytical HPLC system to confirm its radiochemical purity.[5]
-
Use Mass Spectrometry to confirm the identity and isotopic enrichment of the compound.
-
References
- 1. moravek.com [moravek.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. realab.ua [realab.ua]
Technical Support Center: Managing H/D Back-Exchange in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate H/D back-exchange during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange in the context of HDX-MS?
A1: H/D back-exchange is the undesirable process where deuterium atoms that have been incorporated into a protein during the labeling step are replaced by hydrogen atoms from the solvent (H₂O) during subsequent analytical steps.[1][2] This loss of the deuterium label can lead to an underestimation of the deuterium uptake, potentially resulting in the misinterpretation of protein conformation and dynamics data.[1][2]
Q2: What are the primary causes of H/D back-exchange?
A2: H/D back-exchange is primarily influenced by pH, temperature, and the duration of the analytical process.[3][4][5] The exchange rate is catalyzed by both acid and base, with the minimum rate for backbone amide hydrogens occurring at a pH of approximately 2.5-2.6.[4] Higher temperatures and longer exposure to aqueous environments during chromatography and analysis increase the rate and extent of back-exchange.[1][6]
Q3: How can I correct for the back-exchange that inevitably occurs?
A3: To correct for back-exchange, a maximally deuterated (Dmax) control sample should be prepared and analyzed.[1][2][7] This control is a sample of the protein where all exchangeable amide hydrogens have been replaced with deuterium.[2][7] By comparing the measured deuterium level of the Dmax control to the theoretical maximum, a back-exchange correction factor can be calculated for each peptide and applied to the experimental samples.[7][8]
Q4: Is it more important to have a short LC gradient or a high-quality separation?
A4: While shortening the LC gradient time can reduce the opportunity for back-exchange, the gains are often minimal.[3][9] For instance, shortening the LC elution gradient two- or three-fold may only reduce back-exchange by approximately 2%.[3][10] A high-quality separation is crucial for accurate peptide identification and quantification. Therefore, a balance must be struck. Optimizing other parameters like flow rate and system temperature can be more effective in minimizing back-exchange while maintaining good chromatographic resolution.[6][11]
Troubleshooting Guide
This guide addresses common issues related to H/D back-exchange in a structured, problem-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High and variable back-exchange across peptides. | 1. Suboptimal Quench Conditions: pH is not at the minimum exchange rate (pH ~2.5) and/or the temperature is above 0°C.[1][3][4] 2. Prolonged LC-MS Analysis Time: Extended chromatography gradients increase the time peptides are exposed to the aqueous mobile phase.[3][9] 3. Inefficient Desalting and Separation: Poor chromatography can lead to broader peaks and longer elution times.[6] 4. Suboptimal Ionic Strength: The ionic strength of the buffers can unexpectedly affect back-exchange rates.[3][9] | 1. Optimize Quench Conditions: Ensure the quench buffer brings the final sample pH to 2.5. Perform all post-quench steps, including digestion, trapping, and chromatography, at 0°C or slightly below.[3][6] 2. Minimize Analysis Time: While drastic shortening of the gradient has a limited effect, increasing the flow rate can significantly reduce the overall analysis time and improve deuterium recovery.[6][12] 3. Improve Chromatography: Use a UPLC/UHPLC system with columns packed with sub-2 µm particles to achieve better separation with shorter run times.[6][12] 4. Adjust Ionic Strength: Use a higher salt concentration during proteolysis and trapping, and a lower salt concentration (<20 mM) during the final elution and injection.[3][10] |
| Inconsistent back-exchange between replicates. | 1. Manual Sample Handling Variability: Inconsistent timing and temperature control during manual quenching and injection. 2. System Carry-Over: Peptides from a previous run can carry over and appear as less deuterated in the current run.[1][2] | 1. Automate the Workflow: Use an automated HDX system to ensure precise timing and temperature control for all steps. 2. Implement Thorough Washes: Run a buffer blank after each sample and optimize the washing procedures for the protease column and sample loop to minimize carry-over.[1][2] |
| Low deuterium recovery even with optimized conditions. | 1. Inefficient Deuteration: The initial deuteration of the protein may be incomplete. 2. Gas-Phase H/D Scrambling: Intramolecular migration of deuterium can occur in the mass spectrometer's ion guide.[4] | 1. Ensure Complete Deuteration for Dmax Control: Use a robust protocol for preparing the maximally deuterated control, which may involve denaturation with agents like guanidinium chloride followed by deuteration.[7] 2. Optimize Mass Spectrometer Settings: Adjust ion guide and transfer optics settings to minimize in-source fragmentation and H/D scrambling. |
Experimental Protocols
Protocol 1: Optimized Quenching and Digestion
-
Preparation: Pre-chill all buffers and solutions to 0°C.
-
Quenching: To quench the H/D exchange reaction, dilute the deuterated protein sample with a pre-chilled quench buffer (e.g., 0.5 M Guanidine-HCl, 0.1% Formic Acid, pH 2.5) to achieve a final pH of 2.5.[3] Maintain the sample at 0°C.
-
Digestion: Immediately inject the quenched sample onto an immobilized pepsin column that is maintained at 0°C.
-
Trapping: The resulting peptides are trapped on a C18 trap column.
-
Elution and Separation: Peptides are eluted from the trap column and separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. Both the trap and analytical columns should be maintained at 0°C.[6]
Protocol 2: Preparation of a Maximally Deuterated (Dmax) Control
-
Denaturation: Denature the protein by incubating it in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl) at an elevated temperature (e.g., 90°C for 5 minutes).
-
Deuteration: Rapidly dilute the denatured protein into a D₂O-based buffer to initiate complete deuteration of all exchangeable amide hydrogens.[7]
-
Quenching and Analysis: After a sufficient incubation time for maximal deuteration, quench the reaction and analyze the sample using the same LC-MS method as the experimental samples.[7]
Quantitative Data Summary
| Parameter | Condition | Impact on Back-Exchange | Reference(s) |
| pH | ~2.5 | Minimizes the rate of H/D exchange for backbone amides. | [3][4] |
| Temperature | 0°C or below | Significantly slows the rate of H/D exchange. | [1][6] |
| LC Gradient Time | Shortened 2-fold | Reduced back-exchange by ~2%. | [3] |
| LC Gradient Time | Shortened 3-fold | Reduced back-exchange by ~2%. | [9][10] |
| LC Flow Rate | Increased to 225 µL/min | Improved deuterium recovery. | [6][12] |
| Ionic Strength (Proteolysis/Trapping) | High | Recommended for the initial stages of sample preparation. | [3][10] |
| Ionic Strength (Elution/Injection) | Low (<20 mM) | Recommended for the later stages before mass analysis. | [3][10] |
| Desolvation Temperature | Optimized to 100°C | Reduced back-exchange compared to 75°C. | [3] |
| Combined Optimizations | pH, ionic strength, flow rates, etc. | Can achieve 90 ± 5% deuterium recovery. | [3][9] |
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simmons-Smith Cyclopropanation of Deuterated Precursors
Welcome to the technical support center for the Simmons-Smith cyclopropanation of deuterated precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: Is the Simmons-Smith reaction compatible with deuterated alkenes?
Yes, the Simmons-Smith reaction is generally compatible with deuterated alkenes. The fundamental mechanism of the reaction, which involves the stereospecific addition of a zinc carbenoid to a double bond, is not expected to be significantly altered by the presence of deuterium atoms on the alkene.[1][2] The reaction proceeds via a concerted, "butterfly-type" transition state, and the configuration of the double bond is preserved in the cyclopropane product.[1][2]
Q2: Should I expect a significant kinetic isotope effect (KIE) when using deuterated alkenes?
A primary kinetic isotope effect is generally observed when a C-H bond is broken in the rate-determining step of a reaction. In the Simmons-Smith reaction, the C-H (or C-D) bonds of the alkene are not broken during the cyclopropanation step. Therefore, a significant primary KIE is not expected.[3][4] A small secondary KIE might be possible due to changes in hybridization at the carbon atoms of the double bond (sp² to sp³), but this is unlikely to have a major impact on the reaction rate or yield under typical conditions.
Q3: How does the presence of directing groups on my deuterated precursor affect the reaction?
Directing groups, such as hydroxyl (-OH) or ether groups, in proximity to the double bond will have the same powerful stereodirecting effect with deuterated substrates as they do with non-deuterated ones.[5][6] The zinc atom of the Simmons-Smith reagent coordinates with the Lewis basic heteroatom, delivering the methylene group to the same face of the double bond. This is a key strategy for controlling the diastereoselectivity of the reaction.
Q4: Are there specific modifications of the Simmons-Smith reaction that are better suited for deuterated precursors?
The choice of Simmons-Smith modification depends more on the overall substrate and desired reactivity rather than the presence of deuterium.
-
Classic Simmons-Smith (Zn-Cu couple, CH₂I₂): A reliable and well-established method.[1]
-
Furukawa Modification (Et₂Zn, CH₂I₂): Generally more reactive and often preferred for unfunctionalized or electron-rich alkenes.[1][2]
-
Charette Modification (Et₂Zn, CH₂ICl): Can be more reactive than the Furukawa modification.
-
Shi Modification: Involves different ligands on the zinc carbenoid and can offer unique reactivity.
For sensitive or complex deuterated substrates, milder and more controlled conditions are always advisable.
Troubleshooting Guide
Issue 1: Low or No Cyclopropanation Yield
| Possible Cause | Suggested Solution |
| Inactive Zinc Reagent | The activity of the zinc is crucial. If using a Zn-Cu couple, ensure it is freshly prepared and activated. For Et₂Zn, ensure it is not degraded from improper storage. Consider using ultrasonication to improve the rate of organozinc compound formation.[6] |
| Poor Quality Diiodomethane (or other methylene source) | Use freshly distilled or high-purity diiodomethane. Impurities can quench the active carbenoid species. |
| Inappropriate Solvent | The rate of the Simmons-Smith reaction decreases with increasing basicity of the solvent.[7] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[1] Ethereal solvents like diethyl ether are also commonly used. |
| Substrate Reactivity | Electron-rich alkenes react faster than electron-poor alkenes.[5] If your deuterated alkene is electron-deficient, you may need to use a more reactive Simmons-Smith reagent (e.g., Furukawa or Charette modification) or higher temperatures and longer reaction times. |
| Steric Hindrance | The Simmons-Smith reaction is sensitive to steric hindrance. If the double bond in your deuterated precursor is sterically congested, the reaction may be slow or may not proceed. Consider a less hindered synthetic route if possible. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Methylation of Heteroatoms | The zinc carbenoid can be electrophilic and may methylate alcohols or other heteroatoms, especially with prolonged reaction times and excess reagent.[1] Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress carefully. |
| Rearrangement of the Product | The Lewis acidity of the zinc iodide (ZnI₂) byproduct can sometimes lead to rearrangement of acid-sensitive products.[1] Quenching the reaction with a base like pyridine can help to scavenge the ZnI₂.[1] |
| Formation of Zinc Iodide Precipitates | The formation of zinc salts can sometimes complicate the work-up. A common work-up procedure involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt. |
Issue 3: Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Lack of a Directing Group | For acyclic alkenes without a directing group, diastereoselectivity can be low. If possible, introduce a hydroxyl or ether group near the double bond to direct the cyclopropanation. |
| Incorrect Conformation of the Substrate | The stereochemical outcome depends on the preferred conformation of the substrate in the transition state. For allylic alcohols, the conformation that allows for coordination of the hydroxyl group to the zinc atom will be favored. |
| Reaction Temperature | Lower reaction temperatures can sometimes improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
Data Presentation
Table 1: Comparison of Common Simmons-Smith Reagents
| Reagent System | Typical Reactivity | Common Substrates | Notes |
| Zn-Cu, CH₂I₂ | Moderate | General alkenes, especially with directing groups | The classic, reliable method. |
| Et₂Zn, CH₂I₂ (Furukawa) | High | Unfunctionalized and electron-rich alkenes | More reactive and often gives higher yields.[1][2] |
| Et₂Zn, CH₂ICl (Charette) | Very High | A wide range of alkenes | Can be more efficient for less reactive substrates. |
Table 2: Influence of Solvents on Reaction Rate
| Solvent | Relative Basicity | Effect on Reaction Rate |
| Dichloromethane (DCM) | Low | Fast |
| 1,2-Dichloroethane (DCE) | Low | Fast |
| Diethyl Ether (Et₂O) | Moderate | Moderate |
| Tetrahydrofuran (THF) | High | Slow |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of a Deuterated Allylic Alcohol
This protocol is a general guideline and may require optimization for specific deuterated substrates.
-
Reagent Preparation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.
-
Add a solution of copper(I) chloride in glacial acetic acid, and stir for 15 minutes.
-
Filter the zinc-copper couple, wash sequentially with glacial acetic acid, diethyl ether, and then dry under vacuum.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the freshly prepared zinc-copper couple.
-
Add a solution of the deuterated allylic alcohol in anhydrous diethyl ether.
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.
-
-
Reaction and Work-up:
-
After the addition is complete, gently reflux the mixture for the desired time (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for the Simmons-Smith cyclopropanation.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
minimizing isomer formation during synthesis of (Bromomethyl-d2)cyclopropane-1-d1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Bromomethyl-d2)cyclopropane-1-d1. Our goal is to help you minimize isomer formation and address other common challenges encountered during this specific isotopic labeling synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for preparing (Bromomethyl-d2)cyclopropane-1-d1?
A common and effective strategy involves a two-step process:
-
Deuterated Cyclopropanation: Synthesis of (Cyclopropyl-1-d1)methanol-d2 via a Simmons-Smith or a modified Simmons-Smith (e.g., Furukawa reagent) cyclopropanation of a deuterated allylic alcohol. The use of deuterated diiodomethane (CD₂I₂) is crucial for introducing the deuterium atoms onto the methylene bridge.
-
Bromination: Conversion of the deuterated cyclopropylmethanol to the final product using a suitable brominating agent, such as triphenylphosphine and bromine or N-bromosuccinimide.
Q2: What are the primary isomeric impurities I should be concerned about?
The main challenges in this synthesis are controlling isotopic and structural isomerism. Key impurities may include:
-
Isotopologues: Molecules with varying numbers of deuterium atoms (e.g., d1, d2, or d4 species instead of the target d3). This can arise from incomplete deuteration of starting materials or H/D exchange during the reaction.
-
Isotopomers: Molecules with the correct number of deuterium atoms but at incorrect positions. This is often due to H/D scrambling, where deuterium and hydrogen atoms exchange places within the molecule.[1]
-
Structural Isomers: Ring-opened byproducts, such as bromocyclobutane or 4-bromo-1-butene, can form, particularly during the bromination step if reaction conditions are not carefully controlled.[2]
Q3: How can I quantify the isotopic purity and isomer ratio of my product?
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for this analysis.
-
¹H NMR: Can determine site-specific deuteration by observing the reduction or disappearance of proton signals at specific positions.[3]
-
²H NMR: Directly observes the deuterium signals, providing information on the location and relative abundance of deuterium atoms.[4][5]
-
Mass Spectrometry (MS): Useful for determining the overall deuterium incorporation by analyzing the molecular ion cluster.[3]
By integrating the signals in ¹H and ²H NMR spectra, you can calculate the percentage of deuteration at each site and the ratio of different isomers.[4][6]
Q4: What are the best practices for handling and storing deuterated reagents?
To prevent atmospheric moisture from compromising isotopic purity, always handle deuterated reagents under an inert atmosphere (e.g., argon or nitrogen).[3] Store them in tightly sealed containers, often with a desiccant. For reagents like iodoethane-d1 that may come with a stabilizer (e.g., copper wire), consider removing the stabilizer before use in sensitive reactions.[3]
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptom: NMR or MS analysis shows a lower-than-expected level of deuterium in the final product.
| Potential Cause | Recommended Solution |
| Incomplete Deuteration of Starting Materials | Ensure the deuterated starting materials (e.g., deuterated allylic alcohol, CD₂I₂) have high isotopic enrichment before use. |
| H/D Exchange with Protic Solvents or Reagents | Use anhydrous, aprotic solvents (e.g., THF, DMF, acetonitrile) and ensure all glassware is thoroughly dried. Avoid protic acids or bases if possible.[3] |
| Back-Exchange During Workup | During extraction and purification, use deuterated solvents (e.g., D₂O, CDCl₃) where feasible to minimize the loss of labile deuterium atoms.[1] |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent (e.g., CD₂I₂) to drive the reaction to completion.[1] |
Issue 2: Isomer Formation (H/D Scrambling)
Symptom: NMR analysis reveals deuterium atoms at unintended positions in the cyclopropane ring or the bromomethyl group.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote H/D scrambling.[1] Attempt the reaction at a lower temperature for a longer duration. |
| Unstable Intermediates | The reaction mechanism may involve intermediates that can rearrange. Modifying reaction conditions, such as changing the solvent or base, may stabilize the desired pathway.[1] |
| Acid or Base Catalyzed Exchange | Trace amounts of acid or base can catalyze H/D exchange. Ensure the reaction medium is neutral unless specific acidic or basic conditions are required for the desired transformation. |
| Radical Reactions | If radical mechanisms are suspected, consider adding a radical scavenger or performing the reaction in the dark. |
Issue 3: Formation of Ring-Opened Byproducts
Symptom: GC-MS or NMR analysis indicates the presence of impurities such as bromocyclobutane or 4-bromo-1-butene.
| Potential Cause | Recommended Solution |
| Acidic Byproducts | The bromination reaction can generate acidic byproducts (e.g., HBr) that catalyze ring-opening. Consider adding a non-nucleophilic base to scavenge any acid formed. |
| High Reaction Temperature | The bromination step can be exothermic.[2] Maintain a low reaction temperature (e.g., <0 °C) during the addition of the brominating agent.[7] |
| Lewis Acidic Reagents | Some brominating reagents or their byproducts can act as Lewis acids, promoting rearrangement. Choose a milder brominating agent if possible. |
Experimental Protocols
Illustrative Protocol for the Synthesis of (Bromomethyl-d2)cyclopropane-1-d1
Disclaimer: This is a generalized protocol and should be optimized for your specific experimental setup and safety considerations.
Step 1: Synthesis of (Cyclopropyl-1-d1)methanol-d2
This step would typically involve a Simmons-Smith cyclopropanation of a suitable deuterated alkene precursor.
Step 2: Bromination of (Cyclopropyl-1-d1)methanol-d2
-
Reactor Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alcohol: Add the (Cyclopropyl-1-d1)methanol-d2 to the stirred solution and allow the mixture to stir at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Bromine Addition: Slowly add a solution of bromine in DMF dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.[7][8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for (Bromomethyl-d2)cyclopropane-1-d1.
Caption: Potential isomerization pathways during synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Storage and Handling of Isotopically Sensitive Reagents
Welcome to the technical support center for the storage and handling of isotopically sensitive reagents. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when working with stable isotope-labeled (SIL) compounds.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the core principles for storing isotopically sensitive reagents?
The primary goal is to maintain both the chemical purity and isotopic integrity of the compound by mitigating environmental factors. Key concerns include chemical degradation (breakdown into impurities) and isotopic exchange (loss of the stable isotope label).[1] Proper storage is crucial to prevent degradation from temperature, light, and humidity.[2]
Q2: How should I handle a newly received lyophilized reagent?
Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the compound and degrade its quality.[3][4] Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom before reconstitution.[5][6]
Q3: What is the best way to store stock and working solutions?
Store stock solutions in tightly sealed, high-quality vials to prevent solvent evaporation and moisture ingress.[3] For light-sensitive compounds, use amber vials.[2][3] Whenever possible, aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles, which can damage the compound.[5][7] Store solutions at the manufacturer-recommended temperature, typically -20°C or lower.[3][8]
Q4: Can I handle these reagents on the open bench?
To prevent contamination from atmospheric moisture, it is best practice to handle highly sensitive standards under an inert atmosphere, such as dry nitrogen or argon, especially when preparing stock solutions.[3][4]
Isotopic Purity and Stability
Q5: What is isotopic exchange and how can I prevent it?
Isotopic exchange is a reaction where a stable isotope label (e.g., deuterium) is replaced by its naturally abundant counterpart (e.g., hydrogen) from the surrounding environment.[8] This can compromise quantitative accuracy.[8]
Prevention Strategies:
-
pH Control: Both acidic and basic conditions can catalyze exchange. The minimum exchange rate often occurs in a neutral or near-neutral pH range.[3][8]
-
Temperature Control: Keep samples and standards cooled, as higher temperatures increase the rate of exchange.[3][8]
-
Solvent Choice: Use high-purity, dry, aprotic solvents when possible.[3]
-
Label Position: Be aware of labile positions. Deuterium on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are most susceptible to exchange.[3][8][9][10]
Q6: How do I choose a suitable stable isotope-labeled internal standard (SIL-IS)?
An ideal SIL-IS should:
-
Be chemically identical to the analyte.[9]
-
Have a sufficient mass difference (typically ≥3 mass units) to avoid spectral overlap.[9]
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[9][11]
-
Co-elute chromatographically with the analyte to compensate for matrix effects.[9]
-
Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.[9][10]
Q7: I see a signal for the unlabeled analyte in my pure SIL standard solution. Is it contaminated?
Not necessarily. The synthesis of SIL standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte is often present.[9][11] It is crucial to verify the isotopic purity specified in the certificate of analysis. This unlabeled impurity can contribute to the analyte signal, affecting the accuracy of low-concentration samples.[9]
Troubleshooting Guides
Problem: Low or Inconsistent Mass Spectrometry Signal
Q: My SIL standard signal is inconsistent or lower than expected. What should I investigate?
This common issue can stem from reagent handling, preparation, or storage. Follow this logical troubleshooting workflow to identify the cause.
Problem: Inaccurate Quantification in SILAC Experiments
Q: My SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment shows low labeling efficiency. What is the cause?
Incomplete labeling is a major source of quantitative error in SILAC experiments.[12] The goal is to have nearly complete incorporation of the "heavy" amino acids into the proteome.[12]
Common Causes & Solutions:
-
Insufficient Cell Divisions: Cells need enough doublings (at least 5 passages) to dilute out the natural "light" amino acids.[12]
-
Contamination from "Light" Amino Acids: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. Use dialyzed FBS to avoid this contamination.[12]
-
Arginine-to-Proline Conversion: In some cell lines, "heavy" arginine can be enzymatically converted to "heavy" proline, complicating data analysis.[12] This can be suppressed by adding unlabeled proline to the culture medium.[12]
Data and Protocols
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of isotopically sensitive reagents. The conditions vary based on the compound's structure and physical state.
| Compound Type | Recommended Storage Temp. | Light Protection | Atmosphere/Container Notes |
| Lyophilized Solids | -20°C or lower[3] | Required for photosensitive compounds[2] | Store in tightly sealed vials. Equilibrate to RT before opening.[3] |
| Deuterated Solvents | -5°C to 5°C[2] | Amber glass bottles[2] | May contain stabilizers. Check for acidity upon long storage.[2] |
| Stock Solutions | -20°C to -80°C[8] | Use amber vials or protect from light[3] | Use high-purity, dry solvents. Seal tightly.[3] |
| Deuterated APIs | 2-8°C or 20-25°C (as per analogue)[2] | Required if photosensitive[2] | Stability studies should follow ICH guidelines.[2] |
Experimental Protocol: Reconstitution of a Lyophilized Reagent
This protocol outlines the best practices for reconstituting a lyophilized isotopically labeled compound to ensure its stability and concentration accuracy.
-
Equilibration: Allow the lyophilized reagent vial and the chosen reconstitution buffer/solvent to equilibrate to room temperature for at least 20 minutes.[5] This prevents moisture condensation on the cold powder.[4]
-
Centrifugation: Briefly centrifuge the vial (e.g., 3000-3500 rpm for 5 minutes) or tap it gently to ensure the entire lyophilized pellet is at the bottom of the tube.[5][6]
-
Solvent Addition: Using a calibrated pipette, slowly add the precise volume of the recommended high-purity solvent to the vial to achieve the desired concentration.[5]
-
Dissolution: Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation (e.g., swirling or rocking).[5] Avoid vigorous shaking or vortexing , as this can cause protein denaturation or aerosolization of the powder.[5]
-
Verification: Visually inspect the solution to ensure the powder is completely dissolved. If particulates remain, continue gentle mixing at room temperature for another 1-2 hours or overnight at 4°C on a rocker.[5][6]
-
Aliquoting and Storage: Aliquot the reconstituted solution into single-use, low-binding polypropylene tubes in volumes no less than 20 µL.[5][7] Store immediately at the recommended temperature (e.g., -20°C or -80°C) as indicated on the product's certificate of analysis.[5]
Visual Guides
Workflow for Handling a New Reagent
This diagram illustrates the standard operating procedure from receiving a new isotopically sensitive reagent to its final storage.
Factors Leading to Reagent Degradation
Several factors can compromise the quality of isotopically sensitive reagents. This diagram shows the relationship between environmental conditions and degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. youtube.com [youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Deuterium Incorporation in (Bromomethyl-d2)cyclopropane-1-d1 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Bromomethyl-d2)cyclopropane-1-d1 with its non-deuterated analogue and an alternative deuterated version. It includes detailed experimental protocols for confirming deuterium incorporation and showcases the utility of isotopic labeling in mechanistic studies.
Introduction
Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule, often leading to a longer half-life and improved pharmacokinetic profile due to the kinetic isotope effect (KIE).[1][2] (Bromomethyl-d2)cyclopropane-1-d1 is a deuterated building block used in the synthesis of various biologically active molecules. Confirming the precise location and extent of deuterium incorporation is critical for its application. This guide outlines the analytical techniques used for this purpose and compares the deuterated compound to relevant alternatives.
Analytical Characterization: Confirming Deuterium Incorporation
The primary methods for confirming the successful incorporation of deuterium into the target molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparison of Key Physical and Chemical Properties
| Property | (Bromomethyl)cyclopropane (Non-deuterated) | (Bromomethyl-d2)cyclopropane-1-d1 | (Bromomethyl)cyclopropane-2,2,3,3-d4 |
| Molecular Formula | C₄H₇Br | C₄H₄D₃Br[3][4][5] | C₄H₃D₄Br |
| Molecular Weight | 135.00 g/mol | 138.02 g/mol [3][4][5][6] | 139.03 g/mol [7][8] |
| CAS Number | 7051-34-5[9] | 1219799-17-3[3][4][5][6] | 1219805-93-2[7][8] |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D[6] | Typically ≥99 atom % D[7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules and is highly sensitive to isotopic substitution.
-
¹H NMR: In the ¹H NMR spectrum of (Bromomethyl-d2)cyclopropane-1-d1, the signals corresponding to the deuterated positions will be significantly diminished or absent. Specifically, the signal for the proton at the C1 position of the cyclopropane ring and the protons on the bromomethyl group will be reduced in intensity, corresponding to the high level of deuterium incorporation.
-
²H NMR (Deuterium NMR): A ²H NMR experiment will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of deuteration.
Reference ¹H NMR Spectrum of (Bromomethyl)cyclopropane:
While a specific spectrum for the deuterated compound is not publicly available, the ¹H NMR spectrum of the non-deuterated (Bromomethyl)cyclopropane shows characteristic signals for the cyclopropyl and bromomethyl protons.[10]
Expected ¹H NMR Spectral Data Comparison
| Compound | Cyclopropyl C1-H | Cyclopropyl C2,3-H₂ | Bromomethyl CH₂Br |
| (Bromomethyl)cyclopropane | Multiplet | Multiplets | Doublet |
| (Bromomethyl-d2)cyclopropane-1-d1 | Signal greatly reduced/absent | Multiplets | Signal greatly reduced/absent |
| (Bromomethyl)cyclopropane-2,2,3,3-d4 | Multiplet | Signals greatly reduced/absent | Doublet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can readily distinguish between isotopologues. The mass spectrum of (Bromomethyl-d2)cyclopropane-1-d1 will show a molecular ion peak (M+) that is three mass units higher than that of the non-deuterated compound.
Reference Mass Spectrum of (Bromomethyl)cyclopropane:
The mass spectrum of the non-deuterated analog, (Bromomethyl)cyclopropane, is well-documented and serves as a baseline for comparison.[9]
Expected Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) |
| (Bromomethyl)cyclopropane | 135.00 | ~134/136 (due to Br isotopes) |
| (Bromomethyl-d2)cyclopropane-1-d1 | 138.02 | ~137/139 |
| (Bromomethyl)cyclopropane-2,2,3,3-d4 | 139.03 | ~138/140 |
Experimental Protocols
Synthesis of (Bromomethyl-d2)cyclopropane-1-d1
A plausible synthetic route to (Bromomethyl-d2)cyclopropane-1-d1 involves the reduction of a suitable cyclopropane-containing ester with a deuterium source, followed by bromination. A general procedure for the synthesis of the non-deuterated analog involves the reaction of cyclopropylmethanol with a brominating agent.[11][12]
Illustrative Synthesis Workflow
References
- 1. Portico [access.portico.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (Bromomethyl-d2)cyclopropane-1-d1_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Cyclopropane, (bromomethyl)- [webbook.nist.gov]
- 10. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum [chemicalbook.com]
- 11. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectral Fragmentation of (Bromomethyl-d2)cyclopropane-1-d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectral fragmentation pattern of (Bromomethyl-d2)cyclopropane-1-d1 against its non-deuterated analog, bromomethylcyclopropane. The analysis is based on established principles of mass spectrometry, including common fragmentation pathways for alkyl halides and cyclopropyl compounds, as well as known deuterium isotope effects.
Introduction
Mass spectrometry is a cornerstone analytical technique for molecular structure elucidation. The fragmentation patterns generated, particularly through hard ionization methods like Electron Ionization (EI), provide a molecular fingerprint that reveals structural motifs. Deuterium labeling is a powerful tool in this context, used to trace fragmentation pathways and understand reaction mechanisms. This guide predicts and compares the fragmentation of (Bromomethyl-d2)cyclopropane-1-d1 with its unlabeled counterpart to illustrate the utility of isotopic labeling in mass spectral analysis.
The key difference in the fragmentation analysis will arise from the kinetic isotope effect (KIE), where C-D bonds, being stronger than C-H bonds, are less likely to break. This can lead to significant shifts in the relative abundances of certain fragment ions.
Experimental Protocols
A standard protocol for analyzing a small, volatile molecule like (Bromomethyl-d2)cyclopropane-1-d1 would involve Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
3. Mass Spectrometry (MS):
-
Ionization Energy: 70 eV. This standard energy provides reproducible fragmentation patterns suitable for library matching and structural analysis.[2]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (ToF).
-
Scan Range: m/z 35-200.
The workflow for this analysis is outlined in the diagram below.
Comparative Fragmentation Analysis
The mass spectra of alkyl halides are characterized by specific fragmentation patterns, including the cleavage of the carbon-halogen bond and alpha-cleavage.[4][5] Bromine's isotopic signature (79Br and 81Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks for all bromine-containing fragments.[6][7]
For (Bromomethyl-d2)cyclopropane-1-d1, the molecular weight is 138.02 u (for 79Br), three units higher than the 135.00 u of the unlabeled compound.[8] This mass shift will be reflected in the molecular ion and all subsequent fragments containing the deuterated core.
Table 1: Predicted Major Ions for Bromomethylcyclopropane vs. (Bromomethyl-d2)cyclopropane-1-d1
| Proposed Fragment Structure | Unlabeled m/z (79Br/81Br) | Deuterated m/z (79Br/81Br) | Fragmentation Pathway Description |
| [M]+• | 134/136 | 137/139 | Molecular Ion |
| [M-Br]+ | 55 | 58 | Loss of a bromine radical. This is a primary and highly favorable fragmentation for alkyl bromides.[4][6] |
| [C3H5]+ | 41 | 42 | Loss of CH2Br from the molecular ion. For the deuterated analog, this would be loss of CD2Br, leaving a deuterated cyclopropyl cation. |
| [C3H4]+• | 40 | 41 | Loss of H/D from the [C3H5]+ / [C3H4D]+ fragment. Due to the KIE, loss of H is favored over D, potentially making this peak less abundant in the deuterated spectrum. |
| [CH2Br]+ | 93/95 | 95/97 | Cleavage of the cyclopropyl-methyl bond to form the bromomethyl cation. |
The diagram below illustrates the predicted primary fragmentation pathways for the deuterated molecule.
Performance Comparison and Key Insights
-
Confirmation of Deuteration: The most immediate difference is the mass shift of the molecular ion peak from m/z 134/136 to 137/139. This provides direct confirmation of the successful incorporation of three deuterium atoms.
-
[M-Br]+ Fragment: The peak corresponding to the loss of the bromine radical is expected to be significant in both spectra. For the unlabeled compound, this appears at m/z 55. For the deuterated analog, this fragment will be observed at m/z 58. The relative intensity of this peak should be high in both cases, as the C-Br bond is typically the weakest and readily cleaved.[5]
-
Cyclopropyl Ring Fragments: The fragmentation of the cyclopropane ring itself often involves the loss of hydrogen atoms.[9] In the deuterated compound, the cyclopropyl cation [C₃H₄D]⁺ at m/z 42 is a key predicted fragment. Subsequent loss of hydrogen (H) versus deuterium (D) from this ion can provide insight into the kinetic isotope effect. The C-D bond is stronger than the C-H bond, meaning the loss of a hydrogen atom to form a fragment at m/z 41 is statistically more favorable than the loss of a deuterium atom to form a fragment at m/z 40. Therefore, a lower relative abundance of the m/z 40 peak in the deuterated spectrum compared to the M-2 peak in the unlabeled spectrum is anticipated.[10][11]
-
Structural Integrity: The presence of a strong m/z 58 peak ([C₄H₄D₃]⁺) and an m/z 42 peak ([C₃H₄D]⁺) in the deuterated spectrum, compared to m/z 55 and 41 in the unlabeled spectrum, confirms that the deuterium labels are retained on the carbon skeleton during these primary fragmentation events and have not scrambled.
Conclusion
The mass spectral analysis of (Bromomethyl-d2)cyclopropane-1-d1, when compared to its non-deuterated alternative, offers significant advantages for structural confirmation and mechanistic studies. The predictable mass shifts in the molecular ion and key fragments provide unambiguous evidence of successful isotopic labeling. Furthermore, subtle changes in the relative abundances of ions resulting from H/D loss can illuminate the underlying fragmentation dynamics, leveraging the deuterium kinetic isotope effect. This comparative approach underscores the power of isotopic labeling as a precise tool for researchers in chemical and pharmaceutical development.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 7. youtube.com [youtube.com]
- 8. Cyclopropane, (bromomethyl)- [webbook.nist.gov]
- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Determining Isotopic Purity: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the isotopic purity of labeled compounds is a critical step in a wide range of applications, from metabolic studies to quantitative bioanalysis. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
The precise quantification of isotopic enrichment is paramount for the reliability and accuracy of experimental results. Both NMR and MS are powerful tools for this determination, each with its own set of advantages and limitations. While MS offers exceptional sensitivity, quantitative NMR (qNMR) provides a high degree of precision and site-specific information without the need for isotopic enrichment standards. A combined approach, leveraging the strengths of both techniques, can offer a comprehensive characterization of isotopically labeled compounds.[1][2]
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS for determining isotopic purity often depends on the specific requirements of the analysis, such as the desired level of accuracy, the amount of sample available, and the need for information about the specific location of the isotopic label.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the magnetic properties of atomic nuclei. The signal intensity is directly proportional to the number of nuclei. | Measures the mass-to-charge ratio of ions. Isotopic purity is determined from the relative intensities of isotopic peaks. |
| Quantitative Accuracy | High, can be a primary ratio method.[3] | High, with proper calibration and validation.[4][5] |
| Precision | High, with relative standard deviations often below 1%. | High, with relative standard deviations that can be less than 1% for good quality data.[6] |
| Sensitivity | Lower, typically requires milligram quantities of sample. | Higher, can analyze samples at picomole to femtomole levels.[7] |
| Site-Specific Information | Yes, can determine the position of the isotopic label within the molecule. | Generally no, provides the overall isotopic enrichment of the molecule. |
| Sample Preparation | Minimal, non-destructive. | May require derivatization and chromatographic separation, destructive. |
| Throughput | Lower. | Higher, especially when coupled with liquid chromatography. |
| Instrumentation Cost | High initial investment and maintenance. | Varies, can be more accessible than high-field NMR. |
Experimental Data: Isotopic Purity of Deuterated Compounds
The following table summarizes experimentally determined isotopic purity values for several deuterated compounds using a combination of High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy. These results demonstrate the utility of both techniques in providing accurate and reproducible measurements.[1][2]
| Compound | Isotopic Purity by HR-MS (%) | Isotopic Purity by NMR (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 | Confirmed structural integrity and relative purity |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 | Confirmed structural integrity and relative purity |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 | Confirmed structural integrity and relative purity |
| Eplerenone-d₃ (EPL-d₃) | 99.9 | Confirmed structural integrity and relative purity |
| Propafenone-d₇ (PRO-d₇) | 96.5 | Confirmed structural integrity and relative purity |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for determining isotopic purity using qNMR and accurate mass LC/MS.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the isotopic purity of a deuterated compound using ¹H qNMR with an internal calibrant.
1. Sample Preparation:
-
Accurately weigh the isotopically labeled compound and a certified internal calibrant of known purity into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent. The solvent should not have signals that overlap with the analyte or calibrant signals.
-
Ensure complete dissolution of both the sample and the internal calibrant.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for integration errors < 1%).[8]
-
Receiver Gain (rg): Adjust to avoid signal clipping.
-
3. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N ratio.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Carefully integrate the signals corresponding to the analyte and the internal calibrant. Select non-overlapping, well-resolved signals for integration.
4. Isotopic Purity Calculation: The isotopic purity can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant * 100
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the calibrant
Accurate Mass LC/MS Protocol
This protocol describes a general procedure for determining the isotopic enrichment of a labeled compound using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation:
-
Dissolve the isotopically labeled compound in a suitable solvent to a known concentration.
-
Prepare a series of dilutions of the corresponding unlabeled (natural abundance) compound for linearity assessment.
2. LC-MS Analysis:
-
Inject the samples onto an LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Develop an LC method to separate the compound of interest from any impurities.
-
Acquire full-scan mass spectra over a relevant m/z range.
3. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the labeled compound and its isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural isotopic abundance of the elements in the molecule. This can be done by analyzing the unlabeled standard and using the observed isotopic distribution to correct the data for the labeled compound.
4. Isotopic Enrichment Calculation:
-
The isotopic enrichment is calculated from the relative intensities of the corrected isotopic peaks. The general steps involve:
-
Determining the linearity of the mass spectrometer response.
-
Measuring the isotopic cluster of the natural abundance compound to determine its purity.
-
Calculating the theoretical isotopic distribution for various enrichment levels.
-
Comparing the measured isotopic distribution of the labeled compound with the calculated distributions to find the best fit.[1]
-
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Experimental workflows for determining isotopic purity by NMR and Mass Spectrometry.
Caption: Key comparative features of NMR and Mass Spectrometry for isotopic purity analysis.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. usp.org [usp.org]
- 4. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Kinetic Isotope Effects in Cyclopropylmethyl Systems
For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount. Kinetic Isotope Effects (KIEs) serve as a powerful tool to elucidate the transition states and rate-determining steps of chemical reactions. This guide provides a comparative study of KIEs in cyclopropylmethyl systems, which are renowned for their complex and fascinating reactivity, often involving carbocationic intermediates and rearrangements.
The solvolysis of cyclopropylmethyl derivatives is a classic example used to probe the nature of neighboring group participation and the structure of non-classical ions. By substituting hydrogen atoms with deuterium at specific positions, or carbon-12 with carbon-13, researchers can measure the resulting changes in reaction rates. These isotope effects provide invaluable insights into the bonding and structure of the transition state during the ionization process.
Comparative Data on Kinetic Isotope Effects
The following table summarizes secondary deuterium and carbon-13 kinetic isotope effects observed in the solvolysis of various cyclopropylmethyl derivatives. The data is compiled from studies on the solvolysis of cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl benzenesulfonates, which are known to interconvert through common cationic intermediates. The magnitude of these effects reveals the extent of charge delocalization and the nature of bonding in the transition state leading to the carbocation.
| Substrate (Leaving Group: Benzenesulfonate) | Isotopic Label Position | Solvent (Temperature) | kH/kD or k12C/k13C | Interpretation |
| Cyclopropylcarbinyl | α-d2 | 97% Trifluoroethanol (25°C) | 1.22 | Significant charge development at the α-carbon, indicative of an SN1-like transition state. |
| Cyclopropylcarbinyl | β-d2 (cis) | 97% Trifluoroethanol (25°C) | 1.05 | Small normal effect suggesting some hyperconjugative stabilization from the cis-β-hydrogens. |
| Cyclopropylcarbinyl | β-d2 (trans) | 97% Trifluoroethanol (25°C) | 1.09 | Larger normal effect than cis, indicating greater participation of the trans-β-C-H bonds in stabilizing the developing positive charge. |
| Cyclopropylcarbinyl | γ-d1 | 97% Trifluoroethanol (25°C) | 0.98 | Small inverse effect, suggesting a slight increase in bond strength at the γ-position in the transition state. |
| Cyclopropylcarbinyl | α-13C | 97% Trifluoroethanol (25°C) | 1.025 | Significant bond breaking between the α-carbon and the leaving group in the transition state. |
| Cyclobutyl | α-d1 | 97% Trifluoroethanol (25°C) | 1.15 | Large normal effect, consistent with significant rehybridization (sp3 to sp2) and charge development at the α-carbon. |
| 3-Buten-1-yl | α-d2 | 97% Trifluoroethanol (25°C) | 1.18 | Similar to the cyclopropylcarbinyl system, indicating a high degree of carbocationic character at the α-position in the transition state. |
Mechanistic Pathways and Interpretation
The solvolysis of cyclopropylmethyl derivatives is characterized by the formation of a highly delocalized and rapidly equilibrating set of carbocations, often referred to as the "cyclopropylmethyl cation." The kinetic isotope effects listed above provide strong evidence for a transition state with significant carbocationic character. The large α-deuterium effects point to a change in hybridization from sp3 to sp2 at the reaction center, as expected for ionization. The β-deuterium effects are particularly informative, suggesting that the C-H bonds of the cyclopropyl ring participate in stabilizing the positive charge through hyperconjugation, with the trans-bonds showing a stronger interaction.
The following diagram illustrates the logical relationship in the solvolysis of a cyclopropylmethyl (CPM) substrate, leading to a common carbocation intermediate that can be trapped by the solvent to form various products.
Caption: Solvolysis pathway of a cyclopropylmethyl derivative.
Experimental Protocols
The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically labeled and unlabeled substrates. A common method for solvolysis reactions is detailed below.
1. Synthesis of Isotopically Labeled Substrates:
-
α-d2-Cyclopropylcarbinyl benzenesulfonate: Cyclopropyl methyl ketone is reduced with lithium aluminum deuteride to yield α-d1-cyclopropylmethanol. This is then converted to the corresponding chloride with thionyl chloride, followed by displacement with cyanide. Reduction of the nitrile with lithium aluminum deuteride affords the α,α-d2-cyclopropylcarbinylamine, which is then converted to the alcohol via diazotization. Finally, the deuterated alcohol is treated with benzenesulfonyl chloride in pyridine to yield the desired product.
-
13C-labeled substrates: Synthesis typically starts from a commercially available 13C-labeled precursor, such as 13CO2 or K13CN, and follows a multi-step synthetic route to the desired cyclopropylmethyl derivative.
2. Kinetic Measurements:
-
Solvolysis Conditions: The solvolysis rates are typically measured in a solvent of interest (e.g., 97% trifluoroethanol) buffered with a non-nucleophilic base (e.g., 2,6-lutidine) to neutralize the benzenesulfonic acid produced. The reactions are carried out in a constant-temperature bath to ensure thermal equilibrium.
-
Rate Determination: The rate of solvolysis is monitored by following the disappearance of the starting material or the appearance of the product. A common technique is the titrimetric method, where the amount of acid produced is determined by titration with a standardized base solution at various time points.
-
Data Analysis: The first-order rate constants (k) are calculated from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time. The kinetic isotope effect is then determined as the ratio of the rate constant for the unlabeled substrate (kH or k12C) to that of the labeled substrate (kD or k13C).
3. Product Analysis:
-
The product distribution from the solvolysis of both labeled and unlabeled substrates is often analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm that the isotopic substitution does not alter the reaction mechanism or product distribution.
This guide provides a foundational understanding of the application of kinetic isotope effects in the study of cyclopropylmethyl systems. The presented data and methodologies serve as a valuable resource for researchers investigating reaction mechanisms and designing new chemical entities.
Distinguishing Deuterated Isomers: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of deuterated isomers is a critical task. The subtle differences between these molecules, which can significantly impact a drug's metabolic profile and efficacy, demand powerful analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a suite of experiments capable of providing the detailed structural insights necessary to confidently distinguish between deuterated isomers.
This guide provides a comprehensive comparison of key 2D NMR techniques—COSY, NOESY, HSQC, and HMBC—for the differentiation of deuterated isomers. It includes a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.
The Challenge of Differentiating Deuterated Isomers
Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a valuable strategy in drug development to alter metabolic pathways and enhance pharmacokinetic properties. However, this process can result in a mixture of isomers, including constitutional isomers (different connectivity), and stereoisomers (same connectivity, different spatial arrangement) such as diastereomers and enantiomers. Distinguishing between these closely related molecules is often challenging for routine analytical methods. 2D NMR spectroscopy rises to this challenge by providing through-bond and through-space correlation data that reveal the intricate connectivity and spatial relationships within a molecule.
Comparative Analysis of 2D NMR Techniques
The choice of 2D NMR experiment depends on the nature of the isomeric difference. The following table summarizes the key applications and expected outcomes for each technique in the context of distinguishing deuterated isomers.
| 2D NMR Technique | Primary Application for Deuterated Isomers | Information Provided | Expected Distinguishing Features |
| COSY (Correlation Spectroscopy) | Differentiating constitutional isomers and diastereomers. | Through-bond ¹H-¹H scalar couplings (typically over 2-3 bonds). In the context of deuterated compounds, this can be extended to ¹H-²H correlations. | Presence or absence of cross-peaks, and differences in coupling constants (J-values) reflecting different dihedral angles. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Differentiating stereoisomers (diastereomers and enantiomers in a chiral environment). | Through-space ¹H-¹H dipolar couplings (typically < 5 Å). | Presence, absence, or intensity differences of NOE cross-peaks, indicating different spatial proximities between protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Differentiating constitutional isomers and confirming deuteration sites. | Direct one-bond ¹H-¹³C (or other X-nucleus) correlations. | Presence or absence of cross-peaks indicating which protons are directly attached to which carbons. The absence of a signal can confirm deuteration at a specific site. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Differentiating constitutional isomers and complex stereoisomers. | Long-range (2-4 bonds) ¹H-¹³C correlations. | Differences in long-range correlation patterns, revealing subtle changes in the carbon skeleton or the relative positions of functional groups. |
Experimental Data: A Case Study
To illustrate the power of these techniques, consider a hypothetical case of two deuterated diastereomers, Isomer A and Isomer B . The following table presents simulated comparative 2D NMR data that highlights how these techniques can be used for differentiation.
| Parameter | Isomer A | Isomer B | Interpretation |
| ¹H-¹H COSY | |||
| J(H1-H2) | 8.2 Hz | 3.5 Hz | The difference in the coupling constant between H1 and H2 indicates a different dihedral angle between these protons in the two isomers, characteristic of diastereomers. |
| ¹H-¹H NOESY | |||
| NOE H1 ↔ H5 | Strong | Weak/Absent | The strong NOE between H1 and H5 in Isomer A suggests they are spatially close (e.g., in a cis relationship), while the weak or absent NOE in Isomer B indicates they are further apart (e.g., trans). |
| ¹H-¹³C HSQC | |||
| C3-H signal | Present | Absent | The absence of a cross-peak for C3 in Isomer B confirms that this position is deuterated. |
| ¹H-¹³C HMBC | |||
| H1 → C4 correlation | Present | Absent | The presence of a long-range correlation between H1 and C4 in Isomer A, which is absent in Isomer B, reveals a difference in the overall molecular conformation or connectivity. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality 2D NMR data for deuterated isomers. The following sections provide generalized step-by-step procedures for each key technique.
Sample Preparation
Proper sample preparation is fundamental to a successful NMR experiment.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities, which can lead to significant line broadening.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and that does not have signals overlapping with key analyte resonances.[1][2][3][4][5]
-
Concentration: For 2D experiments, a higher concentration is generally required compared to 1D NMR. A concentration of 10-50 mM is a good starting point, depending on the sensitivity of the instrument and the specific experiment.[1][6]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[2][4]
-
Degassing: For quantitative NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic. This can be achieved by several freeze-pump-thaw cycles.[2]
COSY (Correlation Spectroscopy) Experiment
The COSY experiment is one of the most fundamental 2D NMR techniques used to identify coupled proton spins.
Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence)
Key Parameters:
-
Spectral Width (sw): Set to enclose all proton signals of interest.
-
Number of Increments (td in F1): Typically 256-512 for good resolution in the indirect dimension.
-
Number of Scans (ns): Dependent on sample concentration, typically 2-16.
-
Relaxation Delay (d1): 1-2 seconds.
Procedure:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[7][8]
-
Load the COSY pulse program and set the spectral width and transmitter offset based on the 1D spectrum.
-
Set the number of increments in the F1 dimension (td1) and the number of scans (ns).
-
Set the relaxation delay (d1).
-
Acquire the 2D data.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.[8]
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment
The NOESY experiment is crucial for determining the spatial proximity of protons.
Pulse Program: noesygpphpp (or similar gradient-selected, phase-sensitive sequence)
Key Parameters:
-
Mixing Time (d8): This is the most critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. This may need to be optimized to observe the desired NOEs.[9][10][11]
-
Spectral Width (sw): Set to enclose all proton signals of interest.
-
Number of Increments (td in F1): Typically 256-512.
-
Number of Scans (ns): Dependent on sample concentration, typically 4-32.
-
Relaxation Delay (d1): Should be at least 1.5 times the longest T1 relaxation time of the protons of interest.
Procedure:
-
Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.[10]
-
Load the NOESY pulse program and set the spectral width and transmitter offset.
-
Set the mixing time (d8). It is often beneficial to run a series of NOESY experiments with different mixing times to build up an NOE curve for quantitative analysis.[9]
-
Set the number of increments in the F1 dimension (td1) and the number of scans (ns).
-
Set the relaxation delay (d1).
-
Acquire the 2D data.
-
Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform. The spectrum should be phased in both dimensions.[10]
HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment provides correlations between protons and their directly attached heteronuclei, most commonly ¹³C.
Pulse Program: hsqcedetgpsisp2.2 (or similar edited, gradient-selected sequence)
Key Parameters:
-
¹H Spectral Width (sw in F2): Set to enclose all proton signals.
-
¹³C Spectral Width (sw in F1): Set to enclose all carbon signals of interest.
-
Number of Increments (td in F1): Typically 128-256.
-
Number of Scans (ns): Dependent on sample concentration, typically 2-8.
-
One-bond coupling constant (CNST13): Typically set to ~145 Hz for aliphatic carbons and ~160 Hz for aromatic carbons.
Procedure:
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.[12]
-
Load the HSQC pulse program and set the spectral widths and transmitter offsets for both ¹H and ¹³C.
-
Set the number of increments in the F1 dimension (td1) and the number of scans (ns).
-
Set the one-bond ¹H-¹³C coupling constant.
-
Acquire the 2D data.
-
Process the data using appropriate window functions and perform a 2D Fourier transform.[12]
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment reveals long-range correlations between protons and carbons, providing crucial connectivity information.
Pulse Program: hmbcgplpndqf (or similar gradient-selected, magnitude-mode sequence)
Key Parameters:
-
¹H Spectral Width (sw in F2): Set to enclose all proton signals.
-
¹³C Spectral Width (sw in F1): Set to enclose all carbon signals of interest.
-
Number of Increments (td in F1): Typically 256-512.
-
Number of Scans (ns): Dependent on sample concentration, typically 4-32.
-
Long-range coupling constant (CNST13): Optimized for a range of long-range couplings, typically set to 8-10 Hz.[13][14]
Procedure:
-
Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.[13]
-
Load the HMBC pulse program and set the spectral widths and transmitter offsets.
-
Set the number of increments in the F1 dimension (td1) and the number of scans (ns).
-
Set the long-range ¹H-¹³C coupling constant.
-
Acquire the 2D data.
-
Process the data using appropriate window functions and perform a 2D Fourier transform. HMBC spectra are typically processed in magnitude mode.[13]
Workflow and Data Analysis
The successful differentiation of deuterated isomers using 2D NMR follows a logical workflow, from sample preparation to final structure elucidation.
The logical progression from identifying through-bond to through-space correlations is key to unambiguous isomer differentiation.
Conclusion
2D NMR spectroscopy provides an indispensable toolkit for the unambiguous differentiation of deuterated isomers. By carefully selecting and optimizing a combination of COSY, NOESY, HSQC, and HMBC experiments, researchers can gain detailed insights into molecular connectivity and stereochemistry. This guide serves as a practical resource for scientists in the pharmaceutical and chemical industries, enabling the confident structural characterization of these important molecules. The provided protocols and workflows offer a solid foundation for implementing these powerful techniques to accelerate drug discovery and development programs.
References
- 1. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 8. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 12. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 13. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Guide to Cross-Validation of Analytical Techniques for Drug Development
In the rigorous landscape of pharmaceutical and biopharmaceutical drug development, the accuracy, reliability, and consistency of analytical data are paramount.[1] Cross-validation of analytical techniques serves as a critical process to ensure that different methods yield comparable and interchangeable results.[1] This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in this essential practice.
The core principle of cross-validation is to verify that a validated analytical method produces results that are consistent and accurate when compared to another validated method.[1] This is particularly crucial for method transfer between labs, regulatory compliance, ensuring data comparability in multi-site studies, and during the modernization of analytical methods.[1] A key strategy in this process is the use of orthogonal methods, which are independent techniques that measure the same attribute using different principles, thereby enhancing the confidence in the analytical results.[2][3]
Comparative Analysis of Key Analytical Techniques
For the quantification of proteins and biomarkers, two widely employed orthogonal techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While both are powerful, they operate on different principles and present distinct advantages and limitations.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Relies on the specific binding interaction between an antibody and its target antigen.[4][5] | Involves the physical separation of analytes by liquid chromatography followed by their detection based on mass-to-charge ratio.[4][6] |
| Sensitivity | Good for moderate concentrations, with a dynamic range typically from 7.8–500 pg/mL for a standard quantitative assay.[4][7] | Superior sensitivity, allowing for the detection and quantification of molecules at significantly lower concentrations (trace-level detection).[4][8] |
| Specificity | Specificity is determined by the antibody used and can be affected by cross-reactivity with structurally similar molecules.[9][10] | Highly specific, as it identifies molecules based on their unique mass and fragmentation patterns, minimizing the risk of cross-reactivity.[4][6] |
| Complexity | A relatively simple, single-step assay.[4] | A multistep, complex technique requiring specialized instrumentation and expertise.[4] |
| Cost-Effectiveness | Generally less expensive.[4] | More expensive due to the high cost of instrumentation and maintenance.[4] |
| Applications | Widely used for clinical diagnostics, drug development, and research for quantifying peptides, proteins, antibodies, and hormones.[4][5] | Considered a gold standard for demanding applications in clinical diagnostics, drug development, biomarker discovery, and environmental and forensic analysis.[4] |
Visualizing Analytical Workflows and Relationships
To better illustrate the processes and logic involved in cross-validation and the individual analytical techniques, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is contingent on meticulous and well-documented experimental protocols. Below are detailed methodologies for sample preparation via Size Exclusion Chromatography (SEC) and subsequent quantification using ELISA.
Protocol 1: Sample Preparation using Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[11] It is often employed as a polishing step in purification or for buffer exchange before downstream analysis.[12]
Materials:
-
SEC column with an appropriate working range for the target protein (e.g., 10-600 kDa).[13]
-
Mobile phase/running buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.0), filtered and degassed.[13]
-
Sample, clarified by centrifugation (10,000 x g for 15 min) and filtration (0.22 µm filter) to remove particulates.[11]
Procedure:
-
Column Equilibration: Equilibrate the column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved on the detector.[11]
-
Sample Injection: Inject a sample volume that does not exceed 1-5% of the total column volume to maintain sharp peaks.[11]
-
Elution: Elute the sample with the mobile phase at an optimized flow rate (typically 0.2–1 mL/min), which impacts the resolution.[11] Larger molecules will elute first as they cannot enter the pores of the stationary phase beads.[13]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the fractions containing the purified protein of interest using a downstream analytical technique.
Protocol 2: Protein Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA, a common format for quantifying a specific protein (antigen) in a sample.[14][15]
Materials:
-
96-well microplate.[16]
-
Capture antibody specific to the target protein.[16]
-
Detection antibody specific to a different epitope on the target protein.[17]
-
Enzyme-conjugated secondary antibody.[18]
-
Coating buffer (e.g., 50 mM Sodium Carbonate, pH 9.5).[15]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Blocking buffer (e.g., PBS with 1-5% BSA).[16]
-
Substrate solution (e.g., TMB).[16]
-
Stop solution (e.g., 1N HCl or 1M sulfuric acid).[16]
-
Microplate reader.[16]
Procedure:
-
Antigen Coating: Dilute the capture antibody in coating buffer (typically 1-10 µg/mL) and add 100 µL to each well.[16] Incubate overnight at 4°C or for 2 hours at room temperature.[16]
-
Blocking: Discard the coating solution and wash the plate three times with wash buffer.[16] Add 200-375 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[15][16]
-
Sample Incubation: Wash the plate three times. Prepare serial dilutions of a standard protein and the unknown samples. Add 100 µL of the standards and samples to the appropriate wells and incubate for 1-2 hours at room temperature.[17]
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.[18]
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 45-60 minutes at room temperature.[17][18]
-
Substrate Addition: Wash the plate four times. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[16][17]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[16]
-
Measurement and Analysis: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).[15] Plot a standard curve of the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the target protein in the unknown samples.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. news-medical.net [news-medical.net]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some important considerations for validation of ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.intertek.com [cdn.intertek.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ELISA Protocol [protocols.io]
- 15. ELISA Protocol [diagomics.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 17. Protein assay ELISA [qiagen.com]
- 18. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
Safety Operating Guide
Safe Disposal of (Bromomethyl-d2)cyclopropane-1-d1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of deuterated and halogenated compounds like (Bromomethyl-d2)cyclopropane-1-d1 is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring adherence to best practices in laboratory waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle (Bromomethyl-d2)cyclopropane-1-d1 with the appropriate personal protective equipment (PPE) due to its hazardous properties. The compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves. Contaminated gloves should be disposed of properly after use.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for (Bromomethyl-d2)cyclopropane-1-d1 and its non-deuterated analogue, (Bromomethyl)cyclopropane.
| Property | Value | Source |
| Chemical Formula | C4H5D2Br | [5] |
| Molecular Weight | 138.02 g/mol | [5] |
| Flash Point | 41 °C (106 °F) | [1][6] |
| Boiling Point | 105 - 107 °C (221 - 225 °F) | [1][6] |
| Density | 1.392 g/cm³ | [1] |
| Chemical Purity | >97% | [1][5] |
| Isotopic Enrichment | 98 atom % D | [5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of (Bromomethyl-d2)cyclopropane-1-d1 is through a licensed professional waste disposal service, typically involving incineration.[1][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[8][9]
Experimental Protocol: Waste Segregation and Collection
-
Segregation: Collect waste (Bromomethyl-d2)cyclopropane-1-d1 separately from non-halogenated organic waste.[10][11][12] This is crucial as the disposal of halogenated compounds is more specialized and costly.[8][13]
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting the waste.[14] The container must be in good condition with a secure, threaded cap.[12]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and specify the contents: "(Bromomethyl-d2)cyclopropane-1-d1".[10][12] Ensure the label includes the approximate concentration and volume.
-
Collection of Contaminated Materials: Any materials contaminated with (Bromomethyl-d2)cyclopropane-1-d1, such as absorbent pads from a spill, pipette tips, or weighing paper, should also be placed in the designated hazardous waste container.[1][7][10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[1][2][15] The storage area should be a designated satellite accumulation area.[10]
Experimental Protocol: Spill Management
In the event of a small spill:
-
Ensure Safety: Wear the appropriate PPE as listed above.
-
Containment: Remove all sources of ignition from the area.[1]
-
Absorption: Cover the spill with an inert absorbent material, such as sand or vermiculite.[1][4]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4][12]
Arranging for Professional Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[1][7] Provide a clear and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (Bromomethyl-d2)cyclopropane-1-d1.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. (Bromomethyl)cyclopropane - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Page loading... [wap.guidechem.com]
Essential Safety and Logistical Information for Handling (Bromomethyl-d2)cyclopropane-1-d1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, procedural guidance for the safe use, storage, and disposal of (Bromomethyl-d2)cyclopropane-1-d1, a deuterated and brominated organic compound. Adherence to these protocols is critical to minimize risk and maintain the integrity of the compound.
(Bromomethyl-d2)cyclopropane-1-d1 is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling (Bromomethyl-d2)cyclopropane-1-d1.
| Protection Type | Equipment | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. Safety glasses are insufficient as they do not provide a complete seal. |
| Face Shield | Recommended to be worn over goggles, especially when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact. For prolonged handling, gloves with higher chemical resistance should be considered. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory practices[1]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes and spills. |
| Chemically Resistant Apron | Recommended to be worn over a lab coat during procedures with a higher risk of splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of (Bromomethyl-d2)cyclopropane-1-d1 should be conducted in a certified chemical fume hood to prevent the inhalation of vapors[1]. |
| Air-Purifying Respirator | In situations where a fume hood is not available or as a supplementary measure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended[1]. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare and label all necessary equipment, including glassware and waste containers, within the fume hood.
2. Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Avoid direct contact with the skin and eyes[1].
-
Prevent the inhalation of vapor or mist[1].
-
Keep the container tightly closed when not in use.
-
Use spark-proof tools and avoid sources of ignition as the compound is flammable[1][2].
3. Storage:
-
Store the compound in a refrigerator in a well-ventilated area[1].
-
Keep the container securely sealed and protected from heat and ignition sources[1][2].
-
For isotopically labeled compounds, proper storage is crucial to maintain both chemical purity and isotopic integrity[3].
Disposal Plan
Proper disposal of (Bromomethyl-d2)cyclopropane-1-d1 and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: Collect all liquid waste containing (Bromomethyl-d2)cyclopropane-1-d1 in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed container for hazardous waste[4].
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Disposal Coordination: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of (Bromomethyl-d2)cyclopropane-1-d1.
Caption: Workflow for the safe handling of (Bromomethyl-d2)cyclopropane-1-d1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
